E3 Ligase Ligand-linker Conjugate 47
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C25H33N5O5 |
|---|---|
Molecular Weight |
483.6 g/mol |
IUPAC Name |
2-(2,6-dioxopiperidin-3-yl)-5-[4-[[1-(2-hydroxyethyl)piperidin-4-yl]methyl]piperazin-1-yl]isoindole-1,3-dione |
InChI |
InChI=1S/C25H33N5O5/c31-14-13-27-7-5-17(6-8-27)16-28-9-11-29(12-10-28)18-1-2-19-20(15-18)25(35)30(24(19)34)21-3-4-22(32)26-23(21)33/h1-2,15,17,21,31H,3-14,16H2,(H,26,32,33) |
InChI Key |
UOEKWQCTOMZRIU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)N4CCN(CC4)CC5CCN(CC5)CCO |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to E3 Ligase Ligand-linker Conjugate 47 (cIAP1 Ligand-Linker Conjugate 10)
For Researchers, Scientists, and Drug Development Professionals
Introduction
E3 Ligase Ligand-linker Conjugate 47, also identified as cIAP1 Ligand-Linker Conjugate 10, is a crucial chemical tool in the field of targeted protein degradation. It serves as a foundational building block for the synthesis of bifunctional molecules known as Specific and Nongenetic IAP-dependent Protein Erasers (SNIPERs). SNIPERs are a class of Proteolysis Targeting Chimeras (PROTACs) that specifically recruit the cellular inhibitor of apoptosis protein 1 (cIAP1), an E3 ubiquitin ligase, to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. This conjugate incorporates a ligand for the Inhibitor of Apoptosis Proteins (IAPs) and a linker, providing a versatile platform for the development of novel therapeutics aimed at eliminating disease-causing proteins.
Core Components and Mechanism of Action
This compound consists of two key moieties:
-
cIAP1 Ligand: This part of the conjugate is responsible for binding to the BIR3 domain of cIAP1, effectively hijacking this E3 ligase.
-
Linker: A chemical linker that provides a point of attachment for a ligand specific to a protein of interest (POI). The nature and length of the linker are critical for the formation of a stable ternary complex between the POI, the SNIPER molecule, and cIAP1.
The general mechanism of action for a SNIPER molecule constructed using this conjugate is as follows:
-
Ternary Complex Formation: The SNIPER molecule simultaneously binds to the target protein (via the POI ligand) and cIAP1 (via the IAP ligand), bringing them into close proximity to form a ternary complex.
-
Ubiquitination: Once the ternary complex is formed, cIAP1, in conjunction with an E2 ubiquitin-conjugating enzyme, facilitates the transfer of ubiquitin molecules to lysine (B10760008) residues on the surface of the target protein.
-
Proteasomal Degradation: The polyubiquitinated target protein is then recognized and degraded by the 26S proteasome, a cellular machinery responsible for protein catabolism. The SNIPER molecule is subsequently released and can engage in another cycle of degradation.
Application in the Development of SNIPERs for Nuclear Receptors
A key application of this technology has been demonstrated in the targeted degradation of nuclear receptors. In a seminal study by Itoh et al. (2011), SNIPERs were designed and synthesized to induce the degradation of the retinoic acid receptor (RAR), estrogen receptor (ER), and androgen receptor (AR).[1] These SNIPERs were constructed by conjugating a ligand for the respective nuclear receptor to an IAP ligand.
Quantitative Data
The following table summarizes the degradation data for SNIPERs targeting nuclear receptors, as reported by Itoh et al. (2011). The data was obtained through Western blot analysis of cell lysates after treatment with the respective SNIPERs.
| SNIPER Compound | Target Protein | Cell Line | Concentration (μM) | Incubation Time (h) | Remaining Protein Level (%) |
| SNIPER(RAR) 9 | RARα | HL-60 | 1 | 24 | ~20 |
| SNIPER(ER) 11 | ERα | MCF-7 | 1 | 24 | ~30 |
| SNIPER(AR) 13 | AR | LNCaP | 1 | 24 | ~40 |
Experimental Protocols
The following are detailed methodologies for key experiments involving SNIPERs, based on the work of Itoh et al. (2011).[1]
Synthesis of SNIPERs
General Procedure for the Synthesis of SNIPERs targeting Nuclear Receptors:
-
Synthesis of the IAP Ligand-Linker Moiety: The synthesis starts with a suitable IAP ligand, which is then coupled to a linker containing a reactive functional group (e.g., a carboxylic acid or an amine) at its distal end. This compound represents such a pre-synthesized building block.
-
Synthesis of the Target Protein Ligand: The ligand for the target nuclear receptor (e.g., all-trans retinoic acid for RAR, 4-hydroxytamoxifen (B85900) for ER, or a non-steroidal AR antagonist for AR) is synthesized or obtained commercially.
-
Conjugation: The IAP ligand-linker moiety is then chemically conjugated to the target protein ligand using standard coupling reactions, such as amide bond formation.
-
Purification: The final SNIPER compound is purified using techniques like column chromatography and its identity is confirmed by analytical methods such as NMR and mass spectrometry.
Cell Culture and Treatment
-
Cell Lines: HL-60 (human promyelocytic leukemia), MCF-7 (human breast adenocarcinoma), and LNCaP (human prostate adenocarcinoma) cells were used for studying the degradation of RARα, ERα, and AR, respectively.
-
Culture Conditions: Cells were maintained in the recommended culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells were seeded in appropriate culture plates and allowed to adhere overnight. The following day, the cells were treated with the SNIPER compounds at the indicated concentrations for the specified durations.
Western Blot Analysis for Protein Degradation
-
Cell Lysis: After treatment, cells were washed with ice-cold phosphate-buffered saline (PBS) and lysed in a lysis buffer containing protease inhibitors.
-
Protein Quantification: The total protein concentration in the cell lysates was determined using a BCA protein assay kit.
-
SDS-PAGE and Electrotransfer: Equal amounts of protein from each sample were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane was blocked with a blocking buffer (e.g., 5% non-fat dry milk in Tris-buffered saline with Tween 20) and then incubated with primary antibodies specific for the target protein (RARα, ERα, or AR) and a loading control (e.g., β-actin).
-
Detection: After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: The intensity of the protein bands was quantified using densitometry software, and the levels of the target protein were normalized to the loading control.
Signaling Pathway and Experimental Workflow Diagrams
References
Unraveling the Enigma: The Absence of a Specific "E3 Ligase Ligand-linker Conjugate 47" in Scientific Literature
A comprehensive search of scientific databases and publicly available information reveals no specific molecule or therapeutic agent referred to as "E3 Ligase Ligand-linker Conjugate 47." This suggests that the query may be based on an internal project name, a misinterpretation of existing literature, or a compound that has not yet been disclosed in the public domain.
While a specific "Conjugate 47" remains elusive, the principles behind its name point to a rapidly advancing field in drug discovery: Proteolysis Targeting Chimeras (PROTACs) . This whitepaper will provide an in-depth technical guide to the core mechanism of action of E3 ligase ligand-linker conjugates, the fundamental components of PROTACs, for researchers, scientists, and drug development professionals.
The PROTAC Mechanism: A Paradigm Shift in Targeted Protein Degradation
PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS), to eliminate specific proteins of interest (POIs) that are implicated in disease.[1][2] The core of a PROTAC consists of three key components: a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[1][2][]
The mechanism of action unfolds in a catalytic cycle:
-
Ternary Complex Formation: The PROTAC molecule simultaneously binds to the POI and an E3 ubiquitin ligase, bringing them into close proximity to form a ternary complex (POI-PROTAC-E3 ligase).[1]
-
Ubiquitination: This proximity induces the E3 ligase to transfer ubiquitin, a small regulatory protein, from a charged E2 conjugating enzyme to lysine (B10760008) residues on the surface of the POI.[1]
-
Proteasomal Degradation: The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome, the cell's protein degradation machinery.[1]
-
Catalytic Cycle: The PROTAC molecule is released after the degradation of the POI and can engage in further cycles of degradation, allowing for potent, sub-stoichiometric activity.[1]
This approach offers a significant advantage over traditional inhibitors by targeting the entire protein for removal, which can lead to a more profound and durable pharmacological response.[1]
Visualizing the PROTAC Mechanism of Action
The following diagram illustrates the catalytic cycle of a PROTAC.
Caption: The catalytic cycle of a PROTAC, illustrating the formation of a ternary complex, ubiquitination of the target protein, and subsequent degradation by the proteasome.
Key Components: E3 Ligase Ligands and Linkers
The choice of the E3 ligase ligand and the design of the linker are critical for the efficacy and specificity of a PROTAC.
E3 Ligase Ligands: While the human genome encodes over 600 E3 ligases, only a handful have been extensively utilized for PROTAC development.[1][4] The most common E3 ligases and their corresponding ligands include:
| E3 Ligase | Ligand Examples |
| Cereblon (CRBN) | Thalidomide, Pomalidomide, Lenalidomide[2] |
| Von Hippel-Lindau (VHL) | VHL-1, VH032[4][5] |
| Inhibitor of Apoptosis Proteins (IAPs) | Bestatin, LCL161 |
| Mouse double minute 2 homolog (MDM2) | Nutlin-3, RG7388 |
The selection of the E3 ligase can influence the degradation efficiency, tissue specificity, and potential for off-target effects.
Linkers: The linker moiety connects the POI ligand and the E3 ligase ligand. Its length, composition, and attachment points are crucial for optimal ternary complex formation and subsequent degradation. Linkers can be composed of polyethylene (B3416737) glycol (PEG), alkyl chains, or more rigid structures.[]
Experimental Protocols for Characterizing E3 Ligase Ligand-linker Conjugates
The development and characterization of PROTACs involve a series of key experiments to assess their binding, degradation activity, and cellular effects.
Binding Assays
Objective: To determine the binding affinity of the PROTAC to the target protein and the E3 ligase.
Methodology: Isothermal Titration Calorimetry (ITC)
-
Preparation: Purify the target protein and the E3 ligase. Prepare a concentrated solution of the PROTAC in a suitable buffer.
-
Titration: Load the protein solution into the sample cell of the ITC instrument. Fill the injection syringe with the PROTAC solution.
-
Measurement: Inject small aliquots of the PROTAC solution into the protein solution at regular intervals. The heat change upon binding is measured.
-
Data Analysis: The resulting thermogram is analyzed to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.
In Vitro Degradation Assays
Objective: To confirm that the PROTAC can induce the degradation of the target protein in a cell-free system.
Methodology: Western Blotting
-
Reaction Setup: Incubate the purified target protein, E3 ligase, E1 and E2 enzymes, ubiquitin, ATP, and the PROTAC in a reaction buffer.
-
Time Course: Take aliquots of the reaction mixture at different time points (e.g., 0, 15, 30, 60, 120 minutes).
-
SDS-PAGE and Western Blotting: Separate the proteins in the aliquots by SDS-PAGE and transfer them to a membrane. Probe the membrane with a primary antibody specific for the target protein, followed by a secondary antibody conjugated to a detection enzyme.
-
Analysis: Visualize the protein bands and quantify the band intensity to determine the extent of protein degradation over time.
Cellular Degradation Assays
Objective: To measure the ability of the PROTAC to degrade the target protein in a cellular context.
Methodology: In-Cell Western or High-Content Imaging
-
Cell Treatment: Plate cells and treat them with varying concentrations of the PROTAC for a specific duration.
-
Cell Lysis and Protein Quantification: Lyse the cells and quantify the total protein concentration.
-
Western Blotting or In-Cell Western: Perform western blotting as described above, or use an in-cell western assay where cells are fixed and permeabilized in the plate, followed by incubation with primary and fluorescently labeled secondary antibodies.
-
Data Analysis: Quantify the target protein levels relative to a loading control (e.g., GAPDH or β-actin). Calculate the DC50 (concentration at which 50% of the protein is degraded) and Dmax (maximum degradation).
Experimental Workflow Visualization
The following diagram outlines a typical experimental workflow for evaluating a novel PROTAC.
Caption: A streamlined experimental workflow for the preclinical evaluation of a novel PROTAC molecule.
Conclusion and Future Directions
While the specific entity "this compound" is not found in the public scientific literature, the principles of its presumed design are at the forefront of modern drug discovery. The ability to harness the cell's own machinery to eliminate disease-causing proteins offers a powerful therapeutic strategy. Future research will likely focus on expanding the repertoire of usable E3 ligases to enhance tissue specificity and overcome resistance mechanisms, as well as developing more sophisticated linkers to fine-tune the properties of these promising new medicines. The continued exploration of this field holds immense potential for addressing a wide range of diseases, from cancer to neurodegenerative disorders.
References
An In-depth Technical Guide on E3 Ligase Ligand-linker Conjugate 47 and its Role in PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The field of targeted protein degradation has been revolutionized by the advent of Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules that harness the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins. A critical component of any PROTAC is the E3 ligase ligand, which recruits a specific E3 ubiquitin ligase to the target protein, initiating its degradation. This technical guide provides a comprehensive overview of a specific cereblon (CRBN) E3 ligase ligand-linker conjugate, designated as E3 Ligase Ligand-linker Conjugate 47 , and its pivotal role in the development of potent PROTAC degraders targeting the Rearranged during Transfection (RET) kinase.
This compound serves as a key building block for the synthesis of the PROTAC LDD39. LDD39 has demonstrated high in vitro inhibitory and degradation potency against both wild-type RET and its clinically relevant mutants, V804M and G810R[1]. This guide will delve into the quantitative data, experimental methodologies, and the underlying signaling pathways associated with the application of this conjugate in RET-targeting PROTACs.
Core Mechanism of Action
PROTACs assembled using this compound operate through a catalytic mechanism that induces the degradation of the target protein. The process begins with the PROTAC simultaneously binding to the target protein (e.g., RET kinase) and the CRBN E3 ligase, forming a ternary complex. This proximity, engineered by the PROTAC, facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome, releasing the PROTAC to initiate another cycle of degradation.
Quantitative Data
The efficacy of PROTACs synthesized from this compound, such as LDD39, has been quantified through various in vitro and in vivo studies. LDD39 has shown robust and sustained degradation of total-RET (tRET) protein and inhibition of phospho-RET (pRET) signaling in xenograft tumor models[1].
| Compound | Target | Assay | Metric | Value | Cell Line/Model | Reference |
| LDD39 | RET (wild-type and mutants) | In vivo PK/PD | Single Dose | 15 mg/kg | TPC-1 xenograft | [1] |
| LDD39 | RET/G810R mutant | In vivo PK/PD | Single Dose | 75 mg/kg | TPC-1 xenograft | [1] |
Signaling Pathway
The RET kinase is a receptor tyrosine kinase that, when constitutively activated through mutations or fusions, drives the proliferation of various cancers. The signaling cascade initiated by activated RET involves the phosphorylation of downstream effectors, primarily through the RAS/MAPK and PI3K/AKT pathways. By degrading the RET protein, PROTACs like LDD39 effectively shut down these oncogenic signaling pathways.
References
An In-depth Technical Guide to a Thalidomide-Based E3 Ligase Ligand-Linker Conjugate for Cereblon Recruitment
Disclaimer: Initial searches for "E3 Ligase Ligand-linker Conjugate 47" indicate that this specific designation, particularly from commercial vendors, refers to a cIAP1 (Inhibitor of Apoptosis Protein 1) ligand-linker conjugate[1]. This guide, in accordance with the user's core requirement of focusing on Cereblon (CRBN) recruitment , will instead detail a representative thalidomide-based ligand-linker conjugate. For the purpose of this guide, we will refer to a well-characterized building block, Thalidomide-O-PEG3-linker , as a model for PROTAC® (Proteolysis Targeting Chimera) development.
Introduction to Cereblon-Recruiting PROTACs
Targeted protein degradation has emerged as a revolutionary therapeutic modality, moving beyond traditional enzyme inhibition to the complete removal of disease-causing proteins. At the heart of this approach are PROTACs, heterobifunctional molecules that co-opt the cell's natural ubiquitin-proteasome system to eliminate specific proteins of interest[2].
A PROTAC molecule consists of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties[2]. Cereblon (CRBN), the substrate receptor of the Cullin-RING E3 ubiquitin ligase 4 (CRL4) complex, is one of the most widely utilized E3 ligases in PROTAC design[2]. The discovery that immunomodulatory imide drugs (IMiDs), such as thalidomide, bind to Cereblon and modulate its substrate specificity was a pivotal moment in the field.
This guide provides a technical overview of a representative thalidomide-based E3 ligase ligand-linker conjugate, Thalidomide-O-PEG3-linker, a foundational component for constructing PROTACs that recruit Cereblon.
The CRL4-CRBN E3 Ubiquitin Ligase Complex and PROTAC Mechanism of Action
The CRL4-CRBN complex is a multi-protein assembly responsible for tagging substrate proteins with ubiquitin, marking them for degradation by the 26S proteasome. A thalidomide-based PROTAC hijacks this cellular machinery. By simultaneously binding to the target protein and Cereblon, the PROTAC induces the formation of a ternary complex. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, leading to its polyubiquitination and subsequent degradation.
References
understanding the components of E3 Ligase Ligand-linker Conjugate 47
This technical guide provides a comprehensive overview of E3 Ligase Ligand-linker Conjugate 47, a critical building block in the development of Proteolysis Targeting Chimeras (PROTACs). Aimed at researchers, scientists, and drug development professionals, this document details the conjugate's components, its role in the formation of PROTACs, and the experimental methodologies for its application.
Core Components and Structure
This compound is a heterobifunctional molecule comprising two key moieties: an E3 ligase ligand and a chemical linker. The identity of the E3 ligase ligand in Conjugate 47 has been subject to some ambiguity in publicly available data, with references to both cIAP1 and Cereblon (CRBN). However, its synonym, cIAP1 Ligand-Linker Conjugates 10 , strongly indicates that it incorporates a ligand for the cellular inhibitor of apoptosis protein 1 (cIAP1) E3 ubiquitin ligase.[1][2]
The general structure of a PROTAC, which is synthesized using this conjugate, consists of a ligand for the target protein (often referred to as the "warhead"), a linker, and a ligand for an E3 ubiquitin ligase.[3][4] this compound provides the latter two components pre-conjugated, streamlining the synthesis of the final PROTAC molecule.
Chemical Structure:
While the exact chemical structure requires confirmation from primary literature, based on available information, it is composed of a cIAP1 ligand connected to a flexible linker, likely a polyethylene (B3416737) glycol (PEG) chain or a similar aliphatic chain, terminating in a reactive functional group for conjugation to a target protein ligand.
Role in Targeted Protein Degradation
This compound is instrumental in the synthesis of PROTACs, which are designed to hijack the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS), to eliminate specific proteins of interest (POIs).
The mechanism of action for a PROTAC synthesized from this conjugate follows a well-established pathway:
-
Ternary Complex Formation: The PROTAC molecule simultaneously binds to the target protein (via the "warhead") and the cIAP1 E3 ligase (via the ligand from Conjugate 47), forming a ternary POI-PROTAC-cIAP1 complex.
-
Ubiquitination: This proximity induces the E3 ligase to transfer ubiquitin molecules from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein.
-
Proteasomal Degradation: The polyubiquitinated target protein is then recognized and degraded by the 26S proteasome.
-
Recycling: The PROTAC molecule is released and can catalytically induce the degradation of multiple target protein molecules.
Below is a diagram illustrating the general workflow of PROTAC-mediated protein degradation.
Caption: General workflow of PROTAC-mediated protein degradation.
Quantitative Data
Detailed quantitative data for this compound itself, such as its binding affinity to cIAP1, is typically determined in the context of the final PROTAC molecule. The following tables present hypothetical data based on typical experimental outcomes for a PROTAC synthesized using such a conjugate. This data would need to be populated with specifics from the primary literature, such as the work by Qiao JX, et al., concerning the PROTAC LDD39.
Table 1: Binding Affinities
| Component | Target | Binding Assay | Kd (nM) |
| PROTAC (e.g., LDD39) | Target Protein | Isothermal Titration Calorimetry (ITC) | Data not available |
| PROTAC (e.g., LDD39) | cIAP1 | Surface Plasmon Resonance (SPR) | Data not available |
Table 2: In Vitro Degradation Efficacy
| Cell Line | Target Protein | DC50 (nM) | Dmax (%) | Time Point (h) |
| e.g., Cancer Cell Line | e.g., Kinase | Data not available | Data not available | Data not available |
DC50: Concentration for 50% maximal degradation. Dmax: Maximum percentage of degradation.
Experimental Protocols
The following are detailed, generalized methodologies for key experiments involved in the characterization of a PROTAC synthesized from this compound.
Synthesis of the Final PROTAC
This protocol outlines the general steps for conjugating this compound to a target protein ligand ("warhead").
Caption: A generalized workflow for the synthesis of a PROTAC molecule.
Protocol:
-
Reagent Preparation: Dissolve the target protein ligand (containing a compatible functional group) and this compound in a suitable anhydrous solvent (e.g., DMF or DMSO).
-
Coupling Reaction:
-
For an amide coupling: Add a coupling agent (e.g., HATU, HOBt) and a non-nucleophilic base (e.g., DIPEA).
-
For a "click chemistry" reaction (if linkers are functionalized with azide (B81097) and alkyne groups): Add a copper(I) catalyst.
-
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by LC-MS until the starting materials are consumed.
-
Work-up: Quench the reaction and perform an aqueous work-up to remove excess reagents and byproducts.
-
Purification: Purify the crude product using preparative reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the final PROTAC molecule by high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.
In Vitro Protein Degradation Assay (Western Blot)
This protocol is used to quantify the degradation of the target protein in a cellular context.
Protocol:
-
Cell Culture: Plate cells at a desired density in multi-well plates and allow them to adhere overnight.
-
PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC for a specified time course (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot:
-
Normalize the protein amounts for each sample and separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.
-
Incubate with a loading control antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software.
Signaling Pathways
The signaling pathway impacted by a PROTAC derived from this compound is entirely dependent on the target protein it is designed to degrade. For instance, if the PROTAC targets a specific kinase in a cancer-related pathway, its biological effect will be the downregulation of that pathway.
The diagram below illustrates the logical relationship between the components of the PROTAC and their interaction with the cellular machinery, leading to a downstream biological effect.
Caption: Logical flow from PROTAC components to biological effect.
This guide serves as a foundational resource for understanding and utilizing this compound. For specific applications and detailed experimental results, consulting the primary scientific literature is essential.
References
An In-depth Technical Guide to the Chemical Properties of E3 Ligase Ligand-linker Conjugate 47
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties of E3 Ligase Ligand-linker Conjugate 47, also identified as Pomalidomide-PEG4-C2-NH2. This conjugate is a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary therapeutic modality in drug discovery. By covalently linking a pomalidomide-based ligand for the Cereblon (CRBN) E3 ubiquitin ligase to a polyethylene (B3416737) glycol (PEG) linker with a terminal amine, this conjugate facilitates the synthesis of heterobifunctional molecules designed for targeted protein degradation. This document details the physicochemical properties, provides representative experimental protocols for its synthesis and characterization, and illustrates its mechanism of action within the ubiquitin-proteasome system. The information presented herein is intended to support researchers in the effective utilization of this conjugate for the development of novel protein degraders.
Physicochemical Properties
The chemical properties of this compound are summarized below. These properties are essential for its handling, formulation, and application in the synthesis of PROTACs.
| Property | Value | Reference |
| Systematic Name | 4-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethylamino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione | [1] |
| Synonyms | Pomalidomide-PEG4-C2-NH2, Cereblon Ligand-linker Conjugate 8, E3 Ligase Ligand-linker Conjugate 22 | [2][3] |
| Molecular Formula | C23H32N4O8 | [4] |
| Molecular Weight | 492.52 g/mol | [4] |
| CAS Number | 2225940-52-1 | [4] |
| Appearance | Light yellow to yellow solid | [4] |
| Purity | ≥95% | [5] |
| Solubility | DMSO: ≥ 45 mg/mL (91.37 mM) | [3] |
| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 6 months | [4][6] |
Mechanism of Action in Targeted Protein Degradation
This compound serves as a critical component in the construction of PROTACs. The pomalidomide (B1683931) moiety of the conjugate specifically binds to the Cereblon (CRBN) substrate receptor of the CUL4A-DDB1-CRBN E3 ubiquitin ligase complex.[7] When incorporated into a PROTAC, which also includes a ligand for a target protein of interest (POI), the conjugate facilitates the formation of a ternary complex between the E3 ligase, the PROTAC, and the POI. This induced proximity triggers the ubiquitination of the POI by the E3 ligase complex, marking it for degradation by the 26S proteasome.[7] This process is catalytic, allowing a single PROTAC molecule to induce the degradation of multiple POI molecules.
References
- 1. Pomalidomide-PEG4-C2-NH2 [chemlab-tachizaki.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pomalidomide-PEG4-C2-NH2 | Ligand for E3 Ligase | TargetMol [targetmol.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Pomalidomide-PEG4-NH2 | CAS:2225940-52-1 | Biopharma PEG [biochempeg.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
An In-Depth Technical Guide to the Structural Analogs of cIAP1 Ligand-Linker Conjugate 10
Disclaimer
The initial query for "E3 Ligase Ligand-linker Conjugate 47" led to a compound identified by chemical suppliers as "cIAP1 Ligand-Linker Conjugate 10". This guide is based on the available scientific literature for this specific compound and its structural analogs, which are primarily bestatin-based ligands for the cIAP1 E3 ligase used in the synthesis of Specific and Non-genetic IAP-dependent Protein Erasers (SNIPERs).
Executive Summary
This technical guide provides a comprehensive overview of cIAP1 Ligand-Linker Conjugate 10 and its structural analogs. These molecules are critical components in the development of SNIPERs, a class of proteolysis-targeting chimeras (PROTACs) that induce the degradation of target proteins by hijacking the cellular inhibitor of apoptosis protein 1 (cIAP1) E3 ubiquitin ligase. This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into the synthesis, mechanism of action, and experimental evaluation of these compounds. The guide includes structured quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.
Introduction to cIAP1 Ligand-Linker Conjugates and SNIPERs
Targeted protein degradation has emerged as a powerful therapeutic modality, enabling the pharmacological knockdown of proteins previously considered "undruggable". SNIPERs are heterobifunctional molecules composed of a ligand that binds to a protein of interest (POI), a ligand that recruits the cIAP1 E3 ligase, and a linker connecting the two moieties. By inducing proximity between the POI and cIAP1, SNIPERs trigger the ubiquitination and subsequent proteasomal degradation of the target protein.
cIAP1 Ligand-Linker Conjugate 10 is a building block used in the synthesis of SNIPERs. It consists of a cIAP1 ligand, which is a derivative of bestatin (B1682670), attached to a chemical linker. The nature of the bestatin analog and the composition and length of the linker are critical determinants of the resulting SNIPER's efficacy and selectivity.
Structural Analogs and Core Structure
The core structure of the cIAP1 ligand in these conjugates is based on bestatin, a natural dipeptide inhibitor of aminopeptidases. Analogs are typically synthesized by modifying the bestatin scaffold and varying the linker attachment point and composition.
cIAP1 Ligand-Linker Conjugate 10 (also known as this compound) has the following chemical structure:
-
Molecular Formula: C₂₅H₃₃N₅O₅
-
Core Scaffold: Bestatin derivative (cIAP1 ligand)
-
Linker: A flexible linker suitable for conjugation to a POI ligand.
Structural analogs often involve modifications at the following positions:
-
Substitution on the phenyl group of bestatin: This can influence binding affinity to cIAP1.
-
Variation in the amino acid residue replacing L-leucine: This can also modulate binding and selectivity.
-
Alterations in the linker: The length, rigidity, and composition of the linker (e.g., PEG, alkyl chains) are crucial for optimal ternary complex formation between the POI and cIAP1.
Quantitative Data
| SNIPER Compound | Target Protein | cIAP1 Ligand | Linker Type | DC₅₀ (µM) | Cell Line | Reference |
| SNIPER(ABL)-013 | BCR-ABL | Bestatin | Alkyl | 20 | K562 | [1] |
| SNIPER(ABL)-019 | BCR-ABL | MV-1 | Alkyl | 0.3 | K562 | [1] |
| SNIPER(ABL)-033 | BCR-ABL | LCL161 derivative | PEG | 0.3 | K562 | [1] |
| SNIPER(ABL)-044 | BCR-ABL | Bestatin | PEG | 10 | K562 | [1] |
| SNIPER(ABL)-058 | BCR-ABL | LCL161 derivative | PEG | 10 | K562 | [1] |
| SNIPER(ER)-87 | ERα | LCL161 derivative | PEG | 0.097 (IC₅₀) | MCF-7 | [1] |
Experimental Protocols
Synthesis of Bestatin-Based cIAP1 Ligand-Linker Conjugates
The synthesis of cIAP1 ligand-linker conjugates generally involves the coupling of a protected bestatin analog to a linker moiety. The following is a generalized protocol based on solid-phase synthesis of bestatin analogs.
Materials:
-
Fmoc-protected amino acids
-
2-chlorotrityl chloride (2-CTC) resin
-
Coupling reagents (e.g., HBTU, HOBt, DIEA)
-
Deprotection reagent (e.g., 20% piperidine (B6355638) in DMF)
-
Linker with a reactive group (e.g., amine-PEG-acid)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Solvents (DMF, DCM)
Protocol:
-
Resin Loading: Swell 2-CTC resin in DCM. Add the first Fmoc-protected amino acid and DIEA, and react for 2-4 hours. Cap any unreacted sites.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group.
-
Amino Acid Coupling: Dissolve the next Fmoc-protected amino acid, HBTU, HOBt, and DIEA in DMF. Add the solution to the deprotected resin and react for 2 hours.
-
Repeat Deprotection and Coupling: Repeat steps 2 and 3 for the subsequent amino acids in the bestatin analog sequence.
-
Linker Attachment: After the final Fmoc deprotection, couple the linker moiety (e.g., amine-PEG-acid) to the N-terminus of the peptide on the resin using the same coupling reagents.
-
Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the conjugate from the resin and remove side-chain protecting groups.
-
Purification: Precipitate the crude product in cold ether, and purify by reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the final product by mass spectrometry and NMR.
Western Blot Analysis of Protein Degradation
This protocol outlines the steps to assess the degradation of a target protein in cultured cells treated with a SNIPER.
Materials:
-
Cell line expressing the protein of interest
-
SNIPER compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the protein of interest
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat the cells with varying concentrations of the SNIPER compound or vehicle control for the desired time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein per lane onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody against the protein of interest overnight at 4°C. Subsequently, incubate with the primary antibody for the loading control.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Wash the membrane again and add the chemiluminescent substrate. Capture the signal using an imaging system. Quantify the band intensities and normalize the target protein levels to the loading control.
Signaling Pathways and Experimental Workflows
cIAP1 Signaling Pathway
cIAP1 is a key regulator of the NF-κB signaling pathway and apoptosis. It possesses E3 ubiquitin ligase activity and is involved in the ubiquitination of several proteins, including RIPK1. The following diagram illustrates a simplified overview of the cIAP1-mediated signaling pathway.
Caption: Simplified cIAP1 signaling pathway in response to TNFα.
Experimental Workflow for SNIPER Evaluation
The following diagram outlines the typical workflow for the synthesis and biological evaluation of a SNIPER molecule.
Caption: Experimental workflow for SNIPER synthesis and evaluation.
Conclusion
cIAP1 Ligand-Linker Conjugate 10 and its structural analogs are valuable tools for the development of SNIPERs, a promising class of targeted protein degraders. The modular nature of these conjugates allows for the rational design and optimization of SNIPERs with desired potency and selectivity. This technical guide provides a foundational understanding of these compounds, including their synthesis, mechanism of action, and methods for their evaluation. Further research into the structure-activity relationships of the cIAP1 ligand and the linker will continue to advance the field of targeted protein degradation and may lead to the development of novel therapeutics for a range of diseases.
References
An In-depth Technical Guide to the Binding Affinity of Conjugate 47 to Cereblon (CRBN)
Cereblon (CRBN) is a substrate receptor within the Cullin-4 RING E3 ubiquitin ligase complex (CRL4^CRBN^). This complex is pivotal in the ubiquitin-proteasome system, targeting specific proteins for degradation. Small molecules that bind to CRBN, such as immunomodulatory drugs (IMiDs) and their derivatives, can modulate the substrate specificity of the CRL4^CRBN^ complex. This mechanism is harnessed in the development of Proteolysis Targeting Chimeras (PROTACs), where a CRBN-binding moiety, like our representative "Conjugate 47," is linked to a ligand for a target protein, thereby inducing the target's degradation.
Quantitative Binding Affinity Data
The binding affinity of CRBN ligands is a critical parameter for their efficacy. The following table summarizes reported binding affinities of Pomalidomide and other key IMiDs to CRBN, determined by various biochemical and biophysical assays.
| Compound | Binding Affinity (K_d) | Binding Affinity (IC_50) | Assay Method |
| Pomalidomide | ~157 nM[1][2] | ~1.2 µM, ~2 µM, ~3 µM[1] | Isothermal Titration Calorimetry (ITC), Competitive Binding Assay[1] |
| Lenalidomide | ~178 - 640 nM[2][3] | ~2.694 µM[4] | Isothermal Titration Calorimetry (ITC), TR-FRET[2][4] |
| Thalidomide (B1683933) | ~250 nM[2] | Not Consistently Reported | Isothermal Titration Calorimetry (ITC)[2] |
| Iberdomide (CC-220) | Higher affinity than Pomalidomide[2] | Not Reported | [2] |
Note: Binding affinity values can vary depending on the specific assay conditions, protein constructs, and experimental setup.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the accurate determination of the binding affinity of "Conjugate 47" to CRBN.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with molecular interactions, providing a comprehensive thermodynamic profile of the binding event.
-
Principle: ITC measures the heat released or absorbed upon the titration of a ligand into a solution containing the protein of interest. The resulting binding isotherm is analyzed to determine the dissociation constant (K_d), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.[2][5]
-
Methodology:
-
Sample Preparation: Purified recombinant human CRBN, often in complex with DDB1, is placed in the sample cell of the calorimeter. A solution of "Conjugate 47" is loaded into the injection syringe. Both solutions should be in identical buffer conditions to minimize heat of dilution effects.
-
Titration: "Conjugate 47" is injected in small, precise aliquots into the CRBN-DDB1 solution.
-
Heat Measurement: The heat change after each injection is measured by the instrument.
-
Data Analysis: The raw data of heat change per injection is integrated and plotted against the molar ratio of ligand to protein. The resulting isotherm is fitted to a suitable binding model (e.g., one-site binding model) to calculate the thermodynamic parameters.[2]
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
TR-FRET is a robust, high-throughput assay for quantifying molecular interactions in solution.
-
Principle: This competitive assay measures the disruption of FRET between a terbium (Tb)-labeled anti-His antibody bound to a His-tagged CRBN-DDB1 complex and a fluorescently labeled tracer ligand that binds to CRBN. Unlabeled "Conjugate 47" competes with the tracer for binding to CRBN, leading to a decrease in the FRET signal.[1]
-
Methodology:
-
Reagent Preparation: Prepare solutions of His-tagged CRBN-DDB1, Tb-labeled anti-His antibody, a fluorescent tracer ligand (e.g., a thalidomide derivative), and serial dilutions of "Conjugate 47."
-
Assay Plate Setup: In a microplate, add a constant concentration of His-CRBN-DDB1 and Tb-anti-His antibody to each well.
-
Competition: Add the fluorescent tracer to the wells, followed by the addition of the serially diluted "Conjugate 47" or a vehicle control.
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.
-
Signal Measurement: Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths.
-
Data Analysis: Plot the decrease in the FRET signal against the concentration of "Conjugate 47" to determine the IC_50 value.[1]
-
Competitive Binding Assay with Affinity Beads
This method assesses the ability of a compound to compete with an immobilized ligand for binding to the target protein from a cell lysate or a purified protein solution.
-
Principle: A known CRBN ligand, such as a thalidomide analog, is immobilized on affinity beads. These beads are used to capture CRBN from a solution. "Conjugate 47" is then tested for its ability to inhibit the binding of CRBN to the beads.[1][6]
-
Methodology:
-
Preparation: Prepare thalidomide-analog-conjugated affinity beads and a source of CRBN (e.g., cell lysate from U266 myeloma cells or purified CRBN-DDB1 complex).[1][6]
-
Pre-incubation: Pre-incubate the cell lysate or purified protein with varying concentrations of "Conjugate 47."
-
Binding: Add the thalidomide-analog affinity beads to the mixture and incubate to allow for the binding of CRBN.
-
Washing: Wash the beads to remove non-specifically bound proteins.
-
Elution and Detection: Elute the bound proteins from the beads. Analyze the eluate for the presence of CRBN (and DDB1 if applicable) by immunoblotting.
-
Data Analysis: Quantify the intensity of the CRBN band and plot it against the concentration of "Conjugate 47" to determine the IC_50 value.[1][6]
-
Visualizations
Signaling Pathway
The following diagram illustrates the mechanism of action for a CRBN-recruiting PROTAC, leading to targeted protein degradation via the ubiquitin-proteasome pathway.
Caption: CRBN-mediated targeted protein degradation pathway.
Experimental Workflow
The diagram below outlines a typical workflow for a TR-FRET-based competitive binding assay.
Caption: Workflow for a TR-FRET competitive binding assay.
Logical Relationship
This diagram illustrates the logical relationship of the components within a PROTAC molecule.
Caption: Logical components of a PROTAC molecule.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of Highly Potent CRBN Ligands and Insight into Their Binding Mode through Molecular Docking and Molecular Dynamics Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for E3 Ligase Ligand-linker Conjugate 47 in PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This document provides detailed application notes and protocols for the use of E3 Ligase Ligand-linker Conjugate 47 in the synthesis of PROTACs.
This compound is a pre-functionalized building block incorporating a ligand for the Cereblon (CRBN) E3 ligase. This conjugate is specifically designed to streamline the synthesis of PROTACs targeting a variety of proteins for degradation. A notable application of this conjugate is in the synthesis of LDD39, a potent and selective degrader of the Rearranged during Transfection (RET) kinase, a clinically validated target in various cancers.[1]
Product Information
| Product Name | This compound |
| Function | Cereblon (CRBN) E3 Ligase Ligand with a linker for PROTAC synthesis |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO, DMF |
PROTAC Synthesis Strategy
The synthesis of a PROTAC using this compound typically involves a coupling reaction between the reactive functional group on the linker of the conjugate and a complementary functional group on the ligand for the protein of interest (POI). The most common and robust method for this conjugation is amide bond formation .
General Workflow for PROTAC Synthesis
Caption: A general workflow for PROTAC synthesis.
Experimental Protocols
The following is a detailed protocol for the synthesis of a PROTAC via amide coupling, exemplified by the synthesis of LDD39, a RET kinase degrader, using this compound.
Protocol: Synthesis of RET-Targeting PROTAC (LDD39)
This protocol is based on the synthesis of LDD39 as described by Qiao JX, et al. in the Journal of Medicinal Chemistry (2024).[1]
Materials:
-
This compound (containing a carboxylic acid)
-
RET Kinase Ligand with a terminal amine group
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Anhydrous DCM (Dichloromethane)
-
TFA (Trifluoroacetic acid)
-
Standard glassware for organic synthesis
-
Magnetic stirrer and heating plate
-
Rotary evaporator
-
High-Performance Liquid Chromatography (HPLC) system for purification
-
NMR spectrometer and Mass Spectrometer for characterization
Procedure:
-
Preparation of the RET Kinase Ligand Amine:
-
If the amine group on the RET kinase ligand is protected (e.g., with a Boc group), it must be deprotected first.
-
Dissolve the Boc-protected RET ligand in a solution of 20-50% TFA in DCM.
-
Stir the reaction at room temperature for 1-2 hours.
-
Monitor the reaction by LC-MS.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove excess TFA and DCM. The resulting amine salt is typically used in the next step without further purification.
-
-
Amide Coupling Reaction:
-
In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous DMF.
-
Add HATU (1.2 equivalents) and DIPEA (3.0 equivalents) to the solution and stir for 15 minutes at room temperature.
-
Add the deprotected RET kinase ligand amine (1.1 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by preparative HPLC to obtain the final PROTAC, LDD39.
-
-
Characterization:
-
Confirm the identity and purity of the final PROTAC using NMR (¹H and ¹³C) and high-resolution mass spectrometry (HRMS).
-
Data Presentation
The following tables summarize the key data for the PROTAC LDD39, synthesized using this compound.
Table 1: Physicochemical Properties of LDD39
| Property | Value |
| Molecular Formula | C₅₄H₅⁷F₂N₁₁O₆ |
| Molecular Weight | 994.12 g/mol |
| Appearance | White solid |
Table 2: Biological Activity of LDD39 against RET Kinase
| Parameter | Cell Line | Value |
| IC₅₀ (Inhibition) | RET Wild-Type | Data to be obtained from primary literature |
| RET V804M Mutant | Data to be obtained from primary literature | |
| RET G810R Mutant | Data to be obtained from primary literature | |
| DC₅₀ (Degradation) | RET Wild-Type | Data to be obtained from primary literature |
| RET V804M Mutant | Data to be obtained from primary literature | |
| RET G810R Mutant | Data to be obtained from primary literature |
Note: Specific IC₅₀ and DC₅₀ values are pending extraction from the primary publication and its supplementary information.
Mechanism of Action and Signaling Pathway
The PROTAC synthesized from this compound functions by inducing the ubiquitination and subsequent proteasomal degradation of the target protein.
Caption: Mechanism of PROTAC-induced protein degradation.
Conclusion
This compound is a valuable and versatile building block for the efficient synthesis of PROTACs that recruit the Cereblon E3 ligase. The provided protocols and application notes offer a comprehensive guide for researchers in the field of targeted protein degradation. The successful synthesis of potent degraders such as LDD39 highlights the potential of this conjugate in accelerating the discovery and development of novel therapeutics. For optimal results, it is recommended to carefully characterize all intermediates and the final PROTAC product using appropriate analytical techniques.
References
Application Note: Protocol for Conjugating a Protein Ligand to Conjugate 47
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the covalent conjugation of a protein ligand to "Conjugate 47." For the purpose of this protocol, "Conjugate 47" is assumed to be an amine-reactive N-hydroxysuccinimide (NHS) ester. This common chemistry allows for the formation of a stable amide bond by reacting with primary amines (e.g., lysine (B10760008) residues) on the protein surface.[1][2] The methodologies outlined below cover the conjugation reaction, purification of the final conjugate, and characterization by calculating the degree of labeling.
Introduction
Covalent conjugation is a fundamental technique for labeling proteins with various ligands, including fluorescent dyes, biotin, or other reporter molecules. The resulting conjugate is essential for numerous applications, from immunoassays and cellular imaging to targeted drug delivery. This protocol is optimized for the reaction between a protein and an amine-reactive NHS-ester, herein referred to as "Conjugate 47."
The reaction's success depends on several factors, including pH, buffer composition, and the molar ratio of reactants.[2][3][4] The optimal pH for the reaction is between 7 and 9, ensuring that the primary amine groups on the protein are deprotonated and available for reaction.[2] It is crucial to avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the protein for reaction with the NHS ester.[1][2]
Materials and Reagents
-
Protein Ligand: To be conjugated, at a recommended concentration of 2-3 mg/mL.[1]
-
Reaction Buffer: 100 mM Sodium Bicarbonate or 50 mM Sodium Borate, pH 8.5.[1]
-
Anhydrous Dimethyl Sulfoxide (DMSO): For dissolving Conjugate 47.[1][5]
-
Quenching Buffer: 1 M Tris-HCl or 1 M Glycine, pH 7.4.
-
Purification System: Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25 or equivalent).[6][7][8][9][10]
-
Storage Buffer: Phosphate-Buffered Saline (PBS), pH 7.4, with optional 0.1% sodium azide (B81097) as a preservative.[11]
-
Spectrophotometer: For absorbance measurements.
Experimental Protocols
-
Protein Preparation:
-
Conjugate 47 Preparation:
-
Allow the vial of Conjugate 47 to equilibrate to room temperature before opening to prevent moisture condensation.[2][5]
-
Immediately before use, prepare a 10 mM stock solution of Conjugate 47 in anhydrous DMSO.[1] Do not prepare stock solutions for long-term storage as the NHS-ester moiety is susceptible to hydrolysis.[2][5]
-
-
Reactant Calculation: Determine the volume of Conjugate 47 stock solution needed based on the desired molar excess. A typical starting point is a 15:1 molar ratio of Conjugate 47 to protein, but this should be optimized.[1]
-
Reaction:
-
Quenching (Optional):
-
To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM (e.g., add 50-100 µL of 1 M Tris-HCl to 1 mL of reaction mixture).
-
Incubate for an additional 10-15 minutes at room temperature.[1]
-
-
Column Equilibration: Equilibrate a size-exclusion chromatography (SEC) column with Storage Buffer. SEC separates molecules based on their size, effectively removing unreacted Conjugate 47 and reaction byproducts from the larger protein conjugate.[6][7][8][9][10]
-
Sample Loading and Elution:
-
Apply the quenched reaction mixture to the top of the equilibrated SEC column.
-
Elute the conjugate with Storage Buffer, collecting fractions. The protein conjugate will typically elute in the initial fractions.
-
The Degree of Labeling (DOL) is the average number of Conjugate 47 molecules per protein molecule.[12][13]
-
Absorbance Measurement:
-
DOL Calculation:
-
Use the following formula to calculate the DOL:[12] DOL = (Aₘₐₓ * ε_protein) / ((A₂₈₀ - (Aₘₐₓ * CF)) * ε_conjugate47)
-
Where:
-
For antibodies, an optimal DOL typically falls between 2 and 10.[13][15]
Store the purified conjugate at 4°C in the Storage Buffer, protected from light. For long-term storage, consider adding a cryoprotectant like 50% glycerol (B35011) and storing in single-use aliquots at -20°C.[16][17][18] Note that conjugates should generally not be frozen without a cryoprotectant.[11]
Data Presentation
Table 1: Recommended Molar Ratios for Optimization
| Ratio (Conjugate 47 : Protein) | Expected DOL | Application Suitability |
|---|---|---|
| 5:1 | Low | Applications sensitive to protein activity loss. |
| 15:1 | Medium | General purpose, good balance of signal and activity. |
| 30:1 | High | Applications requiring the highest signal intensity. |
Table 2: Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
|---|---|---|
| Low DOL | Insufficient molar ratio of Conjugate 47. | Increase the molar excess of Conjugate 47. |
| Protein concentration is too low. | Ensure protein concentration is >2 mg/mL.[1] | |
| Hydrolyzed NHS-ester. | Prepare fresh Conjugate 47 solution in anhydrous DMSO. | |
| Over-labeling (High DOL) | Excessive molar ratio of Conjugate 47. | Decrease the molar excess of Conjugate 47. |
| Reaction time too long. | Reduce incubation time. | |
| Precipitated Protein | High concentration of organic solvent. | Ensure DMSO volume does not exceed 10% of the reaction volume. |
| | Over-labeling leading to insolubility. | Decrease the molar ratio of Conjugate 47. |
Visualization
Caption: Experimental workflow for protein conjugation to Conjugate 47.
Caption: Hypothetical signaling pathway using a Protein-Conjugate 47 complex.
References
- 1. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. interchim.fr [interchim.fr]
- 5. broadpharm.com [broadpharm.com]
- 6. Size exclusion chromatography for protein purification - ProteoGenix [proteogenix.science]
- 7. goldbio.com [goldbio.com]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. Size Exclusion Chromatography – Protein Expression and Purification Core Facility [embl.org]
- 10. Protein purification by size exclusion chromatography (SEC) [vlabs.iitkgp.ac.in]
- 11. drmr.com [drmr.com]
- 12. Degree of labeling (DOL) step by step [abberior.rocks]
- 13. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 14. info.gbiosciences.com [info.gbiosciences.com]
- 15. Degree of Labeling (DOL) Calculator | AAT Bioquest [aatbio.com]
- 16. Protein storage [westbioscience.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. linglingchen.lab.iu.edu [linglingchen.lab.iu.edu]
Revolutionizing Drug Discovery: A Guide to Targeted Protein Degradation Using dTAG-47 PROTACs
For researchers, scientists, and drug development professionals, this document provides a comprehensive overview and detailed protocols for utilizing Conjugate 47-based PROTACs, specifically focusing on the dTAG-47 system, for targeted protein degradation. This technology offers a powerful approach to selectively eliminate proteins of interest, opening new avenues for therapeutic intervention and biological research.
Proteolysis-targeting chimeras (PROTACs) are innovative heterobifunctional molecules that harness the cell's own ubiquitin-proteasome system to induce the degradation of specific target proteins.[1] This targeted protein degradation (TPD) strategy presents a paradigm shift from traditional inhibition, offering the potential to address previously "undruggable" targets.[2][3] The dTAG (degradation tag) system is a versatile platform for achieving rapid and selective protein degradation. The PROTAC molecule dTAG-47 is a key component of this system, designed to specifically degrade proteins that have been tagged with the mutant FKBP12F36V protein.[2]
Mechanism of Action: The dTAG-47 System
The dTAG-47 molecule is comprised of three key components: a ligand that binds to the mutant FKBP12F36V tag on the protein of interest, a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase, and a linker connecting these two moieties.[2] The formation of a ternary complex between the FKBP12F36V-tagged protein, dTAG-47, and the CRBN E3 ligase brings the protein of interest into close proximity with the ubiquitination machinery.[4] This proximity facilitates the transfer of ubiquitin molecules to the target protein, marking it for degradation by the 26S proteasome.[1][5]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Piperlongumine (PL) conjugates induce targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Conditional PROTAC: Recent Strategies for Modulating Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Cell-Based Assays for PROTACs Synthesized with Conjugate 47: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins. These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This tripartite assembly, known as a ternary complex, facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.
Conjugate 47 is an E3 ligase ligand-linker conjugate that incorporates a thalidomide-based moiety. This component specifically recruits the Cereblon (CRBN) E3 ubiquitin ligase, a widely utilized ligase in PROTAC development. PROTACs synthesized using Conjugate 47 are therefore designed to induce the degradation of a specific POI by forming a POI-PROTAC-CRBN ternary complex.
These application notes provide detailed protocols for a suite of cell-based assays to characterize the activity of PROTACs synthesized with Conjugate 47. The described methodologies will enable the quantification of target protein degradation, assessment of downstream cellular consequences, and confirmation of the mechanism of action.
Data Presentation: Quantitative Summary of PROTAC Activity
The primary efficacy of a PROTAC is determined by its ability to induce potent and selective degradation of the target protein. Key parameters for quantifying this activity are the half-maximal degradation concentration (DC50) and the maximum percentage of degradation (Dmax). The following table provides a template for summarizing the activity of a hypothetical PROTAC targeting Bromodomain-containing protein 4 (BRD4), a well-established target for CRBN-recruiting PROTACs.
| PROTAC Identifier | Target Protein | Cell Line | Assay Method | DC50 (nM) | Dmax (%) |
| PROTAC-C47-BRD4 | BRD4 | HeLa | Western Blot | 15 | >90 |
| PROTAC-C47-BRD4 | BRD4 | THP-1 | In-Cell ELISA | 25 | >95 |
| PROTAC-C47-BRD4 | BRD4 | MDA-MB-231 | HiBiT Assay | 10 | >90 |
Signaling Pathways and Experimental Workflows
PROTAC Mechanism of Action
The fundamental mechanism of a PROTAC synthesized with Conjugate 47 involves the recruitment of the CRBN E3 ligase to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome.
Caption: PROTAC-mediated protein degradation pathway.
Experimental Workflow for Western Blot Analysis
Western blotting is a cornerstone technique for quantifying the degradation of a target protein following PROTAC treatment. The workflow involves cell treatment, lysate preparation, protein quantification, electrophoresis, transfer, and immunodetection.
Caption: Western Blotting Workflow for PROTAC-Induced Degradation.
Downstream Signaling Pathway Example: BRD4 Degradation
Degradation of BRD4, a key epigenetic reader, leads to the downregulation of oncogenes such as c-Myc, resulting in anti-proliferative effects.
Caption: Downstream signaling effects of BRD4 degradation.
Experimental Protocols
Western Blot for Target Protein Degradation
Objective: To quantify the dose- and time-dependent degradation of the target protein induced by a PROTAC.
Materials:
-
Cell culture reagents
-
PROTAC synthesized with Conjugate 47 (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Seeding: Plate cells at a suitable density in 6-well plates and allow them to adhere overnight.[1]
-
PROTAC Treatment: Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle-only control.[1][2]
-
Cell Lysis:
-
Aspirate the media and wash the cells twice with ice-cold PBS.[1]
-
Add an appropriate volume of lysis buffer to each well and scrape the cells.[2]
-
Incubate the lysate on ice for 30 minutes, vortexing occasionally.[1]
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[2]
-
Transfer the supernatant to a new tube.[1]
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
Sample Preparation and SDS-PAGE:
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[1]
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[2]
-
Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.[2]
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[2]
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system.[1]
-
Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control to determine Dmax and generate a dose-response curve to calculate the DC50.[1]
-
Cell Viability Assay (e.g., CellTiter-Glo®)
Objective: To assess the effect of PROTAC-induced protein degradation on cell proliferation and viability.
Materials:
-
Cells in culture
-
PROTAC synthesized with Conjugate 47
-
Vehicle control (DMSO)
-
White, opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Protocol:
-
Cell Seeding: Seed cells at an optimal density (e.g., 5,000-10,000 cells/well) in 90 µL of culture medium in a 96-well plate. Incubate for 24 hours.[3]
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC and add 10 µL to the respective wells. Include a vehicle control.[3]
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).[3]
-
Assay Procedure:
-
Data Acquisition: Measure the luminescence using a luminometer.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.[3]
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
Objective: To confirm the formation of the POI-PROTAC-CRBN ternary complex in cells.
Materials:
-
Cells treated with the PROTAC and vehicle control
-
Lysis buffer (non-denaturing, e.g., Triton X-100 based)
-
Antibody against the target protein or CRBN for immunoprecipitation
-
Protein A/G magnetic beads
-
Antibodies for Western blot detection of the target protein and CRBN
-
Wash buffer
Protocol:
-
Cell Treatment and Lysis: Treat cells with the PROTAC at a concentration known to induce degradation for a short duration (e.g., 1-4 hours). Lyse the cells in a non-denaturing lysis buffer.
-
Immunoprecipitation:
-
Pre-clear the lysates with protein A/G beads.
-
Incubate the pre-cleared lysate with the immunoprecipitating antibody (e.g., anti-BRD4) overnight at 4°C.
-
Add protein A/G beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
-
Washing: Wash the beads several times with wash buffer to remove non-specific binding proteins.
-
Elution and Western Blot:
-
Elute the protein complexes from the beads by boiling in Laemmli sample buffer.
-
Analyze the eluates by Western blot, probing for both the target protein (to confirm successful IP) and the E3 ligase (CRBN, to detect the ternary complex). An increased signal for CRBN in the PROTAC-treated sample compared to the vehicle control indicates ternary complex formation.
-
References
Application Notes: In Vitro Ubiquitination Assays for CRBN-Recruiting PROTACs
Introduction
Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to eliminate specific proteins of interest (POIs) by hijacking the cell's native ubiquitin-proteasome system.[1][2] A PROTAC consists of a ligand that binds the POI and another ligand that recruits an E3 ubiquitin ligase, connected by a chemical linker.[3] This action induces the formation of a ternary complex, bringing the E3 ligase into close proximity with the POI, facilitating the transfer of ubiquitin (Ub) onto the target protein.[4] Polyubiquitination marks the POI for degradation by the 26S proteasome.[5]
Cereblon (CRBN) is a widely utilized E3 ligase substrate receptor, forming the CRL4^CRBN^ complex with Cullin-4A (CUL4A), DDB1, and RBX1.[6][7] PROTACs derived from ligands like thalidomide (B1683933) or pomalidomide (B1683931) effectively recruit CRBN to degrade a wide array of target proteins.[5][8] This document provides detailed protocols for an in vitro ubiquitination assay to characterize and validate the activity of CRBN-recruiting PROTACs, using "Conjugate 47-derived PROTACs" as a representative example. This assay is a critical step in the drug discovery pipeline, directly measuring a PROTAC's ability to mediate the ubiquitination of its target in a reconstituted biochemical system.[9]
Mechanism of Action: PROTAC-Mediated Ubiquitination
The PROTAC molecule acts as a molecular bridge, facilitating the formation of a ternary complex between the target Protein of Interest (POI) and the CRL4^CRBN^ E3 ubiquitin ligase complex.[10] This proximity induces the ubiquitination cascade. The E1 activating enzyme first activates ubiquitin in an ATP-dependent manner. The activated ubiquitin is then transferred to an E2 conjugating enzyme. The PROTAC-induced ternary complex positions the E2-ubiquitin conjugate optimally for the E3 ligase to catalyze the transfer of ubiquitin to lysine (B10760008) residues on the surface of the POI.[11] Successive rounds of this process create a polyubiquitin (B1169507) chain, which serves as a recognition signal for the 26S proteasome, leading to the degradation of the target protein.[3]
Caption: PROTAC-mediated ubiquitination and degradation pathway.
Quantitative Data Summary
Successful PROTAC development relies on optimizing several key parameters. The tables below summarize representative quantitative data for a typical CRBN-recruiting PROTAC. Note that these values are illustrative and should be determined empirically for each specific PROTAC-POI system.
Table 1: Representative Binding Affinities and Ternary Complex Formation
| Molecule | Target | Binding Affinity (Kd, nM) | Ternary Complex Cooperativity (α) | Notes |
| PROTAC Ligand | CRBN | 50 - 500 | N/A | Binding to the E3 ligase is essential.[12] |
| PROTAC Ligand | POI | 10 - 1000 | N/A | Affinity for the target protein can vary widely. |
| PROTAC | Ternary Complex | N/A | > 1 (Positive) | A cooperativity value (α) greater than 1 indicates the binding of the POI and CRBN is enhanced in the presence of the PROTAC.[1] |
| PROTAC | Ternary Complex | N/A | ≈ 1 (Neutral) | The binding events are largely independent. |
| PROTAC | Ternary Complex | N/A | < 1 (Negative) | The binding of one protein partner hinders the binding of the other. |
Table 2: Example In Vitro Ubiquitination Assay Results
| PROTAC Conc. (µM) | % POI Ubiquitination | Ubiquitination Rate (RFU/min) | Notes |
| 0 (DMSO) | < 5% | Baseline | Vehicle control shows minimal background ubiquitination. |
| 0.01 | 15% | 150 | Activity is detectable at low nanomolar concentrations. |
| 0.1 | 45% | 480 | A clear dose-dependent increase in ubiquitination is observed.[13] |
| 1.0 | 75% | 820 | Near-maximal ubiquitination is achieved. |
| 10.0 | 60% | 650 | A "hook effect" may be observed at high concentrations, where binary complexes are favored over the productive ternary complex.[14] |
(Data are illustrative. RFU = Relative Fluorescence Units, applicable for fluorescence-based detection methods)
Experimental Protocols
This section provides a detailed protocol for a standard in vitro ubiquitination assay using Western blot for detection.
A. Required Materials and Reagents
-
Enzymes:
-
Human Recombinant E1 (UBE1) (e.g., Boston Biochem #E-305)
-
Human Recombinant E2 (e.g., UBE2D1/UbcH5a) (e.g., Boston Biochem #E2-616)
-
Recombinant CRL4^CRBN^ Complex (CRBN/DDB1/CUL4A/RBX1) (e.g., BPS Bioscience #100329)[6]
-
-
Substrates & Cofactors:
-
Human Recombinant Ubiquitin (e.g., Boston Biochem #U-100H)
-
Adenosine 5'-triphosphate (ATP), Mg2+ salt
-
Purified recombinant Protein of Interest (POI)
-
-
PROTAC:
-
Conjugate 47-derived PROTAC (or other CRBN-recruiting PROTAC) dissolved in DMSO
-
-
Buffers & Solutions:
-
Ubiquitination Reaction Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT)
-
4X SDS-PAGE Loading Buffer
-
-
Western Blotting:
-
SDS-PAGE gels, running buffer, and transfer system
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific to the POI
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
B. Experimental Workflow Diagram
The overall workflow involves preparing the reaction components, initiating the ubiquitination reaction, stopping it at a specific time point, and analyzing the products via SDS-PAGE and Western blot.
References
- 1. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reactionbiology.com [reactionbiology.com]
- 3. researchgate.net [researchgate.net]
- 4. Targeted Protein Degradation using Proteolysis-Targeted Chimeras | Thermo Fisher Scientific - US [thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. biorxiv.org [biorxiv.org]
- 8. A method to identify small molecule/protein pairs susceptible to protein ubiquitination by the CRBN E3 ligase - Chemical Science (RSC Publishing) DOI:10.1039/D5SC01251A [pubs.rsc.org]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. Chemical approaches to targeted protein degradation through modulation of the ubiquitin–proteasome pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
Application Notes and Protocols for Determining the DC550 of a Conjugate 47-based Degrader
For Researchers, Scientists, and Drug Development Professionals
Introduction to Targeted Protein Degradation and DC50
Targeted protein degradation (TPD) is a revolutionary therapeutic strategy that utilizes small molecules, such as Proteolysis-Targeting Chimeras (PROTACs) or molecular glues, to eliminate specific disease-causing proteins from the cell.[1][2][3][4] These degraders work by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS).[1][5] A typical degrader molecule is a heterobifunctional chimera, consisting of two ligands connected by a linker: one binds to the target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1][6][7] This induced proximity leads to the polyubiquitination of the POI, marking it for degradation by the 26S proteasome.[1][6][8]
A critical parameter for characterizing the potency of a degrader is the DC50 (half-maximal degradation concentration) . The DC50 is the concentration of the degrader required to induce 50% degradation of the target protein.[7][9] Along with Dmax (the maximum percentage of protein degradation), the DC50 value is essential for the evaluation and optimization of degrader candidates in drug discovery.[6][8][9]
This document provides detailed protocols for determining the DC50 of a Conjugate 47-based degrader using various established methodologies. While specific information on "Conjugate 47" is not publicly available, the following protocols are broadly applicable to the characterization of any protein degrader.
Key Experimental Methodologies
Several techniques can be employed to quantify the extent of protein degradation and thereby determine the DC50. The choice of method depends on factors such as throughput requirements, sensitivity, and the specific information needed. The most common methods include:
-
Western Blotting: A widely used technique for the semi-quantitative or quantitative analysis of protein levels.[6][10][11]
-
Enzyme-Linked Immunosorbent Assay (ELISA): A plate-based assay for detecting and quantifying proteins.[12][13][14][15][16]
-
Flow Cytometry: Allows for the high-throughput analysis of protein expression at the single-cell level.[2][17]
-
Mass Spectrometry-based Proteomics: Provides an unbiased and highly sensitive method for global protein quantification.[18][19][20]
Experimental Protocols
Western Blotting for DC50 Determination
Western blotting is a fundamental technique to visualize and quantify the reduction in target protein levels following treatment with a degrader.[6]
a. Cell Treatment and Lysis
-
Cell Plating: Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.[6]
-
Degrader Treatment: Prepare serial dilutions of the Conjugate 47-based degrader in complete growth medium. A typical concentration range might span from 1 nM to 10 µM. Include a vehicle-only control (e.g., 0.1% DMSO).[6][21]
-
Incubation: Treat the cells with the degrader dilutions and incubate for a predetermined time (e.g., 4, 8, 16, or 24 hours) at 37°C.[6]
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to prevent protein degradation.[6][21][22]
-
Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay, such as the BCA assay.[6][21]
b. SDS-PAGE and Immunoblotting
-
Sample Preparation: Normalize the protein concentration of all samples and add Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[6]
-
Gel Electrophoresis: Load equal amounts of protein from each sample into the wells of an SDS-PAGE gel and run the gel to separate the proteins by size.[6]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[6]
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[6][8]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Also, probe for a loading control protein (e.g., GAPDH, β-actin, or α-tubulin) to normalize for protein loading.[6][23]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[6]
-
Detection: Apply a chemiluminescent substrate and capture the signal using an imaging system.[6][21]
c. Data Analysis
-
Densitometry: Quantify the band intensities for the target protein and the loading control using densitometry software (e.g., ImageJ).[21]
-
Normalization: Normalize the intensity of the target protein band to the corresponding loading control band for each sample.[21][23]
-
Calculation of Percent Degradation: Calculate the percentage of remaining protein for each degrader concentration relative to the vehicle-treated control. The percentage of degradation is then 100% minus the percentage of remaining protein.
-
DC50 Determination: Plot the percentage of protein degradation against the logarithm of the degrader concentration. Fit the data to a non-linear regression curve (e.g., a four-parameter logistic model) to determine the DC50 value.[24][25]
Data Presentation: Western Blot
| Conjugate 47 Conc. (nM) | Normalized Target Protein Level (vs. Vehicle) | % Degradation |
| 0 (Vehicle) | 1.00 | 0% |
| 1 | 0.95 | 5% |
| 10 | 0.75 | 25% |
| 50 | 0.50 | 50% |
| 100 | 0.30 | 70% |
| 500 | 0.15 | 85% |
| 1000 | 0.10 | 90% |
| 5000 | 0.12 | 88% |
ELISA for DC50 Determination
ELISA offers a high-throughput, quantitative method for measuring protein levels.[12][13][14][15][16]
a. Protocol
-
Cell Treatment and Lysis: Follow the same procedure as for Western blotting to treat cells with a serial dilution of the Conjugate 47-based degrader and prepare cell lysates.
-
ELISA Procedure:
-
Coat a 96-well plate with a capture antibody specific for the target protein and incubate overnight.[16]
-
Wash the plate and block with a suitable blocking buffer.
-
Add the prepared cell lysates to the wells and incubate.[16]
-
Wash the plate and add a detection antibody that is also specific for the target protein.[16]
-
Wash the plate and add an enzyme-conjugated secondary antibody.
-
Wash the plate and add the enzyme substrate to produce a colorimetric signal.[16]
-
Stop the reaction and measure the absorbance using a plate reader.[14]
-
b. Data Analysis
-
Standard Curve: Generate a standard curve using known concentrations of the recombinant target protein.
-
Quantification: Determine the concentration of the target protein in each sample by interpolating from the standard curve.
-
DC50 Calculation: Calculate the percentage of protein degradation for each degrader concentration relative to the vehicle control and plot the data to determine the DC50 as described for Western blotting.
Data Presentation: ELISA
| Conjugate 47 Conc. (nM) | Target Protein Conc. (ng/mL) | % Degradation |
| 0 (Vehicle) | 120.5 | 0% |
| 1 | 115.2 | 4.4% |
| 10 | 92.8 | 23.0% |
| 50 | 61.1 | 49.3% |
| 100 | 35.7 | 70.4% |
| 500 | 18.3 | 84.8% |
| 1000 | 12.9 | 89.3% |
| 5000 | 14.2 | 88.2% |
Flow Cytometry for DC50 Determination
Flow cytometry enables the quantification of protein levels in individual cells, providing insights into population heterogeneity in response to the degrader.[2][17]
a. Protocol
-
Cell Treatment: Treat cells in suspension or adherent cells (which are later detached) with a serial dilution of the Conjugate 47-based degrader.
-
Cell Fixation and Permeabilization: After treatment, harvest the cells, fix them with a suitable fixative (e.g., paraformaldehyde), and then permeabilize them to allow antibodies to enter the cell.
-
Antibody Staining: Incubate the permeabilized cells with a primary antibody against the target protein, followed by a fluorescently labeled secondary antibody.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to measure the fluorescence intensity, which is proportional to the target protein level in each cell.
b. Data Analysis
-
Gating and Quantification: Gate on the cell population of interest and determine the mean fluorescence intensity (MFI) for each sample.
-
DC50 Calculation: Calculate the percentage of protein degradation based on the reduction in MFI relative to the vehicle control. Plot the data to determine the DC50.
Data Presentation: Flow Cytometry
| Conjugate 47 Conc. (nM) | Mean Fluorescence Intensity (MFI) | % Degradation |
| 0 (Vehicle) | 5000 | 0% |
| 1 | 4800 | 4% |
| 10 | 3800 | 24% |
| 50 | 2550 | 49% |
| 100 | 1600 | 68% |
| 500 | 900 | 82% |
| 1000 | 600 | 88% |
| 5000 | 650 | 87% |
Mass Spectrometry-based Proteomics for DC50 Determination
Mass spectrometry (MS)-based proteomics offers a highly sensitive and unbiased approach to quantify changes in the entire proteome upon degrader treatment, allowing for the assessment of both on-target degradation and off-target effects.[18][19][20]
a. Protocol
-
Cell Treatment and Lysis: Treat cells and prepare lysates as previously described.
-
Sample Preparation for MS:
-
Digest the proteins in the lysates into peptides using an enzyme like trypsin.
-
Label the peptides with isobaric tags (e.g., TMT or iTRAQ) for multiplexed quantitative analysis, or perform label-free quantification.
-
-
LC-MS/MS Analysis: Analyze the peptide samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis:
-
Identify and quantify the peptides and corresponding proteins using specialized software.
-
Determine the relative abundance of the target protein across the different treatment conditions.
-
Calculate the percentage of degradation and determine the DC50 value.
-
Data Presentation: Mass Spectrometry
| Conjugate 47 Conc. (nM) | Relative Protein Abundance (Log2 Fold Change vs. Vehicle) | % Degradation |
| 0 (Vehicle) | 0.00 | 0% |
| 1 | -0.07 | 4.8% |
| 10 | -0.41 | 24.8% |
| 50 | -0.97 | 49.0% |
| 100 | -1.74 | 70.1% |
| 500 | -2.74 | 84.8% |
| 1000 | -3.17 | 89.0% |
| 5000 | -3.08 | 88.2% |
Mandatory Visualizations
Caption: PROTAC-mediated protein degradation pathway.
Caption: Workflow for DC50 determination.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Targeted Protein Degradation Analysis with Flow Cytometry | KCAS Bio [kcasbio.com]
- 3. axelabio.com [axelabio.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Breaking Bad Proteins—Discovery Approaches and the Road to Clinic for Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. An optimized protocol to analyze membrane protein degradation in yeast using quantitative western blot and flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ELISA Based Protein Ubiquitylation Measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ELISA Based Protein Ubiquitylation Measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. assaybiotechnology.com [assaybiotechnology.com]
- 15. ELISA Assay Technique | Thermo Fisher Scientific - TW [thermofisher.com]
- 16. mabtech.com [mabtech.com]
- 17. Targeted Protein Degradation Services | TPD Biomarker CRO [cellcarta.com]
- 18. The Vital Role of Proteomics in Characterizing Novel Protein Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Mass Spectrometry Proteomics is Key to Realizing the Potential of Targeted Protein Degraders [biognosys.com]
- 20. Targeted Protein Degraders | Bruker [bruker.com]
- 21. benchchem.com [benchchem.com]
- 22. 2bscientific.com [2bscientific.com]
- 23. Quantitative Western Blot Analysis | Thermo Fisher Scientific - JP [thermofisher.com]
- 24. towardsdatascience.com [towardsdatascience.com]
- 25. punnettsquare.org [punnettsquare.org]
Application of cIAP1 E3 Ligase Ligand Conjugates in the Development of Degraders for Specific Cancer Targets
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation has emerged as a powerful therapeutic strategy in oncology, offering the potential to eliminate disease-driving proteins that are difficult to target with conventional inhibitors. Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that harness the cell's own ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs). A key component in the design of a PROTAC is the E3 ligase ligand, which recruits an E3 ubiquitin ligase to the target protein.
This document focuses on the application of conjugates containing a ligand for the cellular inhibitor of apoptosis protein 1 (cIAP1), an E3 ubiquitin ligase. These cIAP1 ligand-linker conjugates, sometimes referred to commercially as "Conjugate 47" or developed into specific and nongenetic IAP-dependent protein erasers (SNIPERs), serve as crucial building blocks for creating PROTACs aimed at degrading key cancer targets. Herein, we provide detailed application notes, quantitative data, and experimental protocols for the development and evaluation of cIAP1-based degraders for B-cell lymphoma-extra large (BCL-XL), Breakpoint Cluster Region-Abelson Murine Leukemia viral oncogene homolog 1 (BCR-ABL), and Cyclin-Dependent Kinase 4 and 6 (CDK4/6).
Principle of cIAP1-Mediated Protein Degradation
cIAP1-recruiting PROTACs function by inducing the formation of a ternary complex between the target protein and the cIAP1 E3 ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome. This catalytic process allows a single PROTAC molecule to induce the degradation of multiple target protein molecules.
Caption: General mechanism of cIAP1-based PROTAC-mediated protein degradation.
Application I: Degradation of BCL-XL in T-Cell Lymphoma
The anti-apoptotic protein BCL-XL is a well-validated cancer target. However, its inhibition can lead to on-target platelet toxicity. cIAP1-based PROTACs offer a strategy to selectively degrade BCL-XL in cancer cells while sparing platelets, which have low cIAP1 expression.
Quantitative Data
| Degrader | Target | Cell Line | DC50 | Dmax | Cell Viability IC50 | Reference |
| SNIPER-2 | BCL-XL | MyLa 1929 | Not Reported | Efficient Degradation | Comparable to ABT-263 | [1] |
Experimental Protocols
1. Western Blotting for BCL-XL Degradation
This protocol is for assessing the degradation of BCL-XL in MyLa 1929 cells following treatment with a cIAP1-based PROTAC.
-
Cell Culture: Culture MyLa 1929 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO₂ incubator.
-
Treatment: Seed cells at a density of 0.5 x 10⁶ cells/mL in 6-well plates. Treat the cells with various concentrations of the BCL-XL degrader (e.g., 1, 10, 100, 1000 nM) or vehicle control (DMSO) for 24 hours.
-
Cell Lysis: Harvest cells by centrifugation, wash with ice-cold PBS, and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
Western Blotting:
-
Separate equal amounts of protein (20-30 µg) on a 12% SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against BCL-XL (1:1000 dilution) overnight at 4°C.
-
Incubate with a loading control antibody (e.g., GAPDH or β-actin, 1:5000) to ensure equal protein loading.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify band intensities using densitometry software to determine DC50 and Dmax values.
-
2. Cell Viability Assay (CellTiter-Glo®)
-
Cell Seeding: Seed MyLa 1929 cells in a 96-well white-walled plate at a density of 1 x 10⁴ cells per well in 100 µL of culture medium.
-
Treatment: Treat the cells with serial dilutions of the BCL-XL degrader or vehicle control for 72 hours.
-
Assay:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
-
Application II: Degradation of BCR-ABL in Chronic Myeloid Leukemia
The BCR-ABL fusion protein is the hallmark of chronic myeloid leukemia (CML). cIAP1-based SNIPERs have been developed to degrade this oncoprotein.
Quantitative Data
| Degrader | Target | Cell Line | DC50 | Dmax | Cell Viability IC50 | Reference |
| SNIPER(ABL)-39 | BCR-ABL | K562 | ~10 nM | Not Reported | ~10 nM | [2] |
Experimental Protocols
1. Western Blotting for BCR-ABL Degradation and Signaling
-
Cell Culture: Culture K562 cells in RPMI-1640 medium with 10% FBS and 1% penicillin-streptomycin.
-
Treatment: Seed K562 cells at 0.5 x 10⁶ cells/mL and treat with various concentrations of SNIPER(ABL)-39 (e.g., 1, 10, 100, 1000 nM) for 6 hours.
-
Western Blotting: Follow the general Western blotting protocol described above. Use primary antibodies against ABL, phospho-STAT5, STAT5, phospho-CrkL, CrkL, and a loading control. This will assess both the degradation of BCR-ABL and the inhibition of its downstream signaling pathways.
2. Cell Proliferation Assay (MTT)
-
Cell Seeding: Seed K562 cells in a 96-well plate at 5 x 10³ cells per well.
-
Treatment: Add serial dilutions of SNIPER(ABL)-39 and incubate for 72 hours.
-
Assay:
-
Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) and incubate overnight.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell proliferation relative to the vehicle-treated control to determine the IC50 value.
-
Application III: Degradation of CDK4/6 in Multiple Myeloma and Breast Cancer
CDK4 and CDK6 are key regulators of the cell cycle and are frequently dysregulated in various cancers, including multiple myeloma and breast cancer. cIAP1-based SNIPERs have been developed using the CDK4/6 inhibitor palbociclib (B1678290) as a warhead.
Quantitative Data
| Degrader | Target | Cell Line | DC50 | Dmax | Cell Viability IC50 | Reference |
| SNIPER-19 | CDK4/6 | MM.1S | Not Reported | >77% at 0.1 µM | Not Reported | [3] |
| SNIPER-20 | CDK4/6 | MM.1S | Not Reported | >77% at 0.1 µM | Not Reported | [3] |
Experimental Protocols
1. Western Blotting for CDK4/6 Degradation
-
Cell Culture: Culture MM.1S cells in RPMI-1640 medium supplemented with 10% FBS.
-
Treatment: Treat MM.1S cells with SNIPER-19 or SNIPER-20 at various concentrations (e.g., 0.01, 0.1, 1 µM) for 24 hours.
-
Western Blotting: Follow the general Western blotting protocol. Use primary antibodies for CDK4, CDK6, and a loading control.
2. Cell Cycle Analysis by Flow Cytometry
-
Treatment: Treat cancer cells with the CDK4/6 degrader for 24 hours.
-
Cell Fixation: Harvest and wash the cells with PBS, then fix them in cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle. An effective CDK4/6 degrader will cause a G1-phase arrest.
Experimental and Logical Workflow Diagrams
Caption: General experimental workflow for evaluating cIAP1-based degraders.
Caption: Logical flow from target degradation to cancer cell death.
Conclusion
The use of cIAP1 ligand-linker conjugates provides a versatile platform for the development of potent and selective degraders against a range of cancer targets. The examples of BCL-XL, BCR-ABL, and CDK4/6 demonstrate the potential of this approach to address key oncogenic drivers. The provided protocols and data serve as a guide for researchers in the design, synthesis, and evaluation of novel cIAP1-based PROTACs for cancer therapy. Careful optimization of the linker and warhead components is crucial for achieving desired degradation efficacy and cellular activity.
References
- 1. Discovery of a Novel BCL-XL PROTAC Degrader with Enhanced BCL-2 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Protein Degradation Pathways in Tumors: Focusing on their Role in Hematological Malignancies [mdpi.com]
- 3. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Linker Chemistry for Attaching Warheads to E3 Ligase Ligands
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to selectively eliminate target proteins by harnessing the cell's own ubiquitin-proteasome system.[1][2] These heterobifunctional molecules are comprised of two key binding moieties—a "warhead" that engages a protein of interest (POI) and a ligand that recruits an E3 ubiquitin ligase—connected by a chemical linker. The linker is a critical component that significantly influences the efficacy, selectivity, and physicochemical properties of the PROTAC.[3] This document provides detailed application notes and protocols on the linker chemistry for attaching warheads to E3 ligase ligands, with a focus on the design and evaluation of these tripartite molecules.
Mechanism of Action: PROTAC-Mediated Protein Degradation
PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase.[4] This proximity, orchestrated by the linker, facilitates the transfer of ubiquitin from the E2-conjugating enzyme to the target protein.[5] The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, and the PROTAC molecule can then act catalytically to degrade further target protein molecules.[1][6]
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low PROTAC Efficiency with E3 Ligase Ligand-linker Conjugate 47
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to help you troubleshoot and resolve common issues encountered when using PROTACs, with a specific focus on challenges related to E3 Ligase Ligand-linker Conjugate 47.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a chemical tool used in the development of Proteolysis Targeting Chimeras (PROTACs). It incorporates a ligand for an Inhibitor of Apoptosis Protein (IAP) E3 ubiquitin ligase and a linker for conjugation to a target protein ligand.[1] This conjugate is utilized in the design of Specific and Nongenetic IAP-dependent Protein Erasers (SNIPERs).[1]
Q2: My PROTAC incorporating this compound shows little to no degradation of my target protein. What are the initial troubleshooting steps?
When a PROTAC fails to induce degradation, it's crucial to systematically evaluate each step of the PROTAC mechanism of action.[2] The primary areas to investigate are:
-
Compound Integrity and Stability: Confirm the chemical structure, purity (>95%), and stability of your PROTAC.[3] Degradation in storage or experimental media can lead to a loss of activity.
-
E3 Ligase Expression: Ensure that the target cells express sufficient levels of the IAP E3 ligase that is recruited by your conjugate.[3]
-
Target Engagement: Verify that your PROTAC can independently bind to both the target protein and the E3 ligase (binary engagement).[3]
-
Ternary Complex Formation: Successful degradation relies on the formation of a stable "Target Protein-PROTAC-E3 Ligase" ternary complex.[4][5]
-
Cell Permeability: PROTACs are often large molecules and may have difficulty crossing the cell membrane to reach their intracellular target.[6][7]
-
The "Hook Effect": At high concentrations, PROTACs can form non-productive binary complexes, leading to a paradoxical decrease in degradation.[8][9]
Troubleshooting Guide
Below are detailed troubleshooting guides for common issues encountered during PROTAC experiments.
Issue 1: No or Weak Target Protein Degradation
Question: I have confirmed the integrity of my PROTAC, but I still observe weak or no degradation of my target protein. What should I investigate next?
Answer:
If your PROTAC is chemically sound but inactive, the issue likely lies within the biological system or the molecular interactions required for degradation. Here is a step-by-step guide to pinpoint the problem.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting the lack of PROTAC activity.
Detailed Steps and Solutions:
-
Verify E3 Ligase Expression: The chosen E3 ligase must be present at sufficient levels in your cell line.[10]
-
Experiment: Use Western Blot or qPCR to quantify the expression of the target IAP E3 ligase.
-
Solution: If expression is low, consider using a different cell line or a PROTAC that recruits a more abundant E3 ligase.
-
-
Assess Cell Permeability: Poor cell permeability can prevent the PROTAC from reaching its intracellular target.[6][7] PROTACs often have high molecular weights, making them susceptible to poor membrane passage.[6][11]
-
Experiment: Perform a Parallel Artificial Membrane Permeability Assay (PAMPA) or a Caco-2 permeability assay to measure your PROTAC's ability to cross a lipid membrane.[7]
-
Solution: If permeability is low, consider modifying the linker to improve physicochemical properties. This can include altering the linker's length, rigidity, or hydrophilicity.[12][13]
-
-
Confirm Binary Target Engagement: The PROTAC must be able to bind to both the target protein and the E3 ligase independently.
-
Experiment: Use biophysical assays like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or NanoBRET to measure the binding affinity of your PROTAC to the individual proteins.[10][13]
-
Solution: If binary binding is weak, you may need to redesign the target-binding ligand or the E3 ligase ligand for higher affinity.
-
-
Evaluate Ternary Complex Formation: The formation of a stable and productive ternary complex is essential for ubiquitination.[4][5]
-
Experiment: Use Co-Immunoprecipitation (Co-IP) to pull down one component of the complex and blot for the others.[2] Alternatively, AlphaLISA or FRET-based assays can quantify ternary complex formation in a more high-throughput manner.[8][14]
-
Solution: If ternary complex formation is inefficient, the linker is often the culprit.[5] Systematic optimization of the linker's length, composition, and attachment points is crucial.[13][][16]
-
-
Check for Target Ubiquitination: Successful ternary complex formation should lead to the ubiquitination of the target protein.
-
Experiment: Perform an in-cell ubiquitination assay by immunoprecipitating the target protein and then performing a Western blot for ubiquitin.[2] The appearance of a high-molecular-weight smear indicates poly-ubiquitination.[2]
-
Solution: A lack of ubiquitination despite ternary complex formation may suggest that the lysine (B10760008) residues on the target protein are not accessible for ubiquitination in the context of the formed complex.[2] Linker modification may be necessary to alter the orientation of the target protein relative to the E3 ligase.[10]
-
-
Rule out Proteasome Issues: The final step is degradation by the proteasome.
-
Experiment: Pre-treat cells with a proteasome inhibitor (e.g., MG132) before adding your PROTAC. If your PROTAC is working, you should see an accumulation of the ubiquitinated target protein and a rescue of the degradation.[17]
-
Solution: If the proteasome is inhibited and you still don't see an accumulation of the ubiquitinated target, the issue lies upstream in the pathway.
-
Issue 2: The "Hook Effect"
Question: My PROTAC shows good degradation at lower concentrations, but the effect decreases at higher concentrations. What is happening?
Answer:
You are likely observing the "hook effect," a common phenomenon with PROTACs that results in a bell-shaped dose-response curve.[8][9]
Mechanism of the Hook Effect
At optimal concentrations, the PROTAC facilitates the formation of the productive ternary complex. However, at excessive concentrations, the PROTAC is more likely to form non-productive binary complexes with either the target protein or the E3 ligase.[8][9] These binary complexes sequester the components needed for the ternary complex, leading to reduced degradation.[8]
Caption: The mechanism underlying the PROTAC hook effect.
Troubleshooting and Solutions:
-
Extend the Dose-Response Range: To confirm the hook effect, test your PROTAC over a very wide range of concentrations (e.g., pM to µM) with smaller dilution steps.[9] This will help you accurately determine the optimal concentration for maximal degradation (Dmax) and the concentration at which 50% of the target protein is degraded (DC50).[9]
-
Biophysical Assays for Ternary Complex Formation: Use assays like AlphaLISA or FRET to directly measure ternary complex formation at different PROTAC concentrations.[8] A bell-shaped curve in these assays will correlate with the degradation profile and confirm the hook effect.[8]
-
Optimize Linker Design: The stability of the ternary complex relative to the binary complexes can influence the hook effect. A PROTAC that exhibits positive cooperativity, where the binding of one protein increases the affinity for the other, can help mitigate the hook effect by stabilizing the ternary complex.[10][14] Linker modifications can influence this cooperativity.
Quantitative Data Summary
The following table provides representative data for PROTAC performance metrics that are affected by the hook effect.
| Parameter | Description | Ideal Value | Potential Issue Indicated by Hook Effect |
| DC50 | Concentration for 50% degradation. | Low nM | Inaccurately high if only high concentrations are tested. |
| Dmax | Maximum percentage of degradation. | >80% | Underestimated if the optimal concentration is missed. |
Experimental Protocols
Protocol 1: Western Blot for PROTAC-Induced Degradation
This protocol is used to quantify the levels of a target protein in cells following treatment with a PROTAC.
Materials:
-
Cell culture reagents
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Methodology:
-
Cell Seeding and Treatment: Seed cells in multi-well plates and allow them to adhere overnight.[17] Treat cells with a serial dilution of your PROTAC (and a vehicle control) for a predetermined time (e.g., 4-24 hours).[17]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.[17]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[17]
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a membrane.[17]
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate with the primary antibody for the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.
-
Incubate with the primary antibody for the loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis: Add ECL substrate and capture the signal using an imaging system. Quantify the band intensities and normalize the target protein signal to the loading control.[18]
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol verifies the physical interaction between the target protein and the E3 ligase, mediated by the PROTAC.[3]
Materials:
-
Treated cell lysates (from Protocol 1)
-
Co-IP lysis buffer
-
Antibody against one of the complex components (e.g., target protein or E3 ligase)
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer (e.g., Laemmli sample buffer)
Methodology:
-
Immunoprecipitation:
-
Pre-clear the cell lysates with magnetic beads.
-
Incubate the pre-cleared lysate with the primary antibody overnight at 4°C.
-
Add fresh magnetic beads and incubate for 1-2 hours to capture the antibody-protein complexes.
-
-
Washing: Wash the beads several times with wash buffer to remove non-specific binders.
-
Elution: Elute the protein complexes from the beads by adding elution buffer and boiling.[3]
-
Western Blot Analysis: Analyze the eluate by Western blot, probing for the other components of the ternary complex.[3]
Protocol 3: In-Cell Ubiquitination Assay
This protocol is used to detect the ubiquitination of the target protein.[2]
Materials:
-
Same as Protocol 1, plus a proteasome inhibitor (e.g., MG132)
-
Primary antibody against ubiquitin
Methodology:
-
Cell Treatment: Treat cells with your PROTAC. For a positive control, co-treat a set of cells with a proteasome inhibitor for 4-6 hours before harvesting to allow for the accumulation of ubiquitinated proteins.[2]
-
Cell Lysis and Immunoprecipitation: Lyse the cells and perform immunoprecipitation for the target protein as described in the Co-IP protocol.
-
Western Blot Analysis: Elute the immunoprecipitated proteins and run on an SDS-PAGE gel. Probe the Western blot with an anti-ubiquitin antibody. A high-molecular-weight smear indicates poly-ubiquitination.[2]
PROTAC Signaling Pathway
Caption: The signaling pathway of PROTAC-mediated protein degradation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 16. PROTAC Linker Design and Optimization - CD ComputaBio [computabio.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Linker Length in CRBN-based PROTACs
This technical support center provides troubleshooting guidance and frequently asked questions for researchers optimizing the linker length of Proteolysis Targeting Chimeras (PROTACs) that utilize a Cereblon (CRBN) E3 ligase ligand.
Troubleshooting Guide
This guide addresses common issues encountered during the optimization of PROTAC linker length.
| Problem | Potential Cause | Troubleshooting Steps |
| No or minimal target protein degradation despite good binary binding to the target and CRBN. | Suboptimal Linker Length: The linker may be too short, causing steric hindrance, or too long, failing to bring the target and CRBN into productive proximity for ubiquitination.[1][2] | 1. Synthesize a library of PROTACs: Create variants with incremental changes in linker length (e.g., varying PEG or alkyl chain lengths).[1] 2. Evaluate ternary complex formation: Use biophysical assays like SPR or NanoBRET to directly assess the formation and stability of the ternary complex.[1][] |
| Poor Cell Permeability: The physicochemical properties of the PROTAC, influenced by the linker, may hinder its ability to cross the cell membrane.[2] | 1. Assess cell permeability: Conduct cellular uptake assays to determine intracellular PROTAC concentrations.[1] 2. Modify linker composition: Incorporate elements like PEG to improve solubility or rigid moieties to enhance conformational stability.[1] | |
| A significant "hook effect" is observed, limiting the therapeutic window. | Formation of Unproductive Binary Complexes: At high concentrations, the PROTAC can independently bind the target protein and CRBN, preventing the formation of the necessary ternary complex.[1][4] | 1. Perform detailed dose-response studies: Identify the optimal concentration range that maximizes degradation before the hook effect occurs.[1] 2. Enhance ternary complex cooperativity: Modify the linker to promote more stable ternary complex formation.[4] 3. Use lower PROTAC concentrations: This favors the formation of the ternary complex over binary complexes.[5] |
| Inconsistent degradation results across experiments. | PROTAC Instability: The PROTAC molecule may be unstable in the cell culture medium or during sample preparation.[6] | 1. Assess compound stability: Evaluate the stability of the PROTAC in the experimental medium over time.[6] 2. Use fresh lysates and inhibitors: Always use freshly prepared cell lysates and include protease and DUB inhibitors.[5] |
| Off-target protein degradation is observed. | "Neosubstrate" Degradation: The PROTAC may induce the degradation of proteins other than the intended target.[5] | 1. Modify the linker: Altering the linker length and composition can change the conformation of the ternary complex and improve selectivity.[6] 2. Proteomics Profiling: Use proteome-wide analysis to identify all proteins degraded by your PROTAC to guide further optimization.[5] |
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the linker in a CRBN-based PROTAC?
A1: The linker connects the ligand that binds to the target protein to the ligand that recruits the CRBN E3 ubiquitin ligase. Its main function is to position the target protein and CRBN in a way that facilitates the efficient transfer of ubiquitin to the target protein, marking it for degradation by the proteasome.[2] The length and composition of the linker are critical for forming a stable and productive ternary complex.[1][7]
Q2: What are the most common types of linkers used in PROTAC design?
A2: The most frequently used linkers are flexible polyethylene (B3416737) glycol (PEG) and alkyl chains of varying lengths.[1] These are popular due to their ability to accommodate the formation of a productive ternary complex. Other types include more rigid structures incorporating moieties like piperazine (B1678402) or triazole rings, which can help modulate the conformational flexibility and physicochemical properties of the PROTAC.[1][8]
Q3: How does linker length influence PROTAC efficacy?
A3: Linker length is a critical determinant of PROTAC efficacy.[1]
-
Too short: A short linker can cause steric hindrance, preventing the simultaneous binding of the target protein and CRBN.[2][7]
-
Too long: A long linker may not effectively bring the two proteins into close enough proximity for efficient ubiquitination.[2][7] Therefore, fine-tuning the linker length is a crucial step in PROTAC design to ensure the formation of a stable and productive ternary complex.[1]
Q4: What is the "hook effect" in the context of PROTACs?
A4: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations.[1][2] This occurs because at excessive concentrations, the PROTAC molecules can form separate binary complexes with the target protein and the E3 ligase, which prevents the formation of the productive ternary complex required for degradation.[1][4]
Q5: How can I determine the optimal linker length for my PROTAC?
A5: Determining the optimal linker length is an empirical process that often involves synthesizing a library of PROTACs with varying linker lengths and compositions.[9] The efficacy of these variants is then tested in cellular degradation assays (e.g., Western Blot to determine DC50 and Dmax) and biophysical assays to measure ternary complex formation and stability (e.g., SPR, FRET, NanoBRET).[2][][10][11]
Experimental Protocols
Western Blot for Protein Degradation Assessment
This protocol is used to quantify the degradation of a target protein following PROTAC treatment.[8]
Materials:
-
Cells expressing the target protein
-
PROTACs at various concentrations
-
Vehicle control (e.g., DMSO)
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibody specific to the target protein
-
Secondary antibody conjugated to HRP
-
Loading control antibody (e.g., GAPDH, β-actin)
-
SDS-PAGE gels and electrophoresis equipment
-
Western blot transfer system
-
Chemiluminescence substrate and imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells and allow them to reach 70-80% confluency. Treat the cells with a range of PROTAC concentrations for a predetermined time (e.g., 24 hours). Include a vehicle-only control.[8]
-
Cell Lysis: Wash the cells with PBS and then lyse them on ice using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody against the target protein and a loading control antibody.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Wash the membrane and add the chemiluminescence substrate.
-
Capture the signal using an imaging system.
-
Quantify the band intensities and normalize the target protein levels to the loading control.
-
Calculate the percentage of degradation relative to the vehicle control.
-
Determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.[2]
-
Surface Plasmon Resonance (SPR) for Ternary Complex Formation
SPR is a biophysical technique used to measure the formation and stability of the PROTAC-induced ternary complex in real-time.[][10]
Materials:
-
SPR instrument and sensor chips
-
Purified CRBN E3 ligase complex
-
Purified target protein
-
PROTACs at various concentrations
-
Running buffer
Procedure:
-
Immobilization: Immobilize either the CRBN E3 ligase or the target protein onto the surface of an SPR sensor chip.[1][10]
-
Binary Interaction Analysis:
-
Inject the PROTAC over the immobilized protein to measure the binary binding affinity.[1]
-
Inject the other protein partner (the one not immobilized) to confirm no non-specific binding.
-
-
Ternary Complex Analysis:
-
Data Analysis:
-
Analyze the sensorgrams to determine the kinetics (association and dissociation rates) and affinity of the ternary complex formation.
-
Calculate the cooperativity factor (alpha), which is the ratio of the PROTAC's ternary complex affinity to its binary affinity. A high cooperativity factor often correlates with better degradation in cells.[10]
-
Data Presentation
Table 1: Representative Data on the Effect of Linker Length on PROTAC Activity
| PROTAC | Linker Type | Linker Length (atoms) | Target Protein | DC50 (nM) | Dmax (%) | Ternary Complex Affinity (KD, nM) |
| PROTAC-1 | PEG | 8 | BRD4 | >1000 | <10 | 500 |
| PROTAC-2 | PEG | 12 | BRD4 | 150 | 85 | 120 |
| PROTAC-3 | PEG | 16 | BRD4 | 50 | 95 | 45 |
| PROTAC-4 | PEG | 20 | BRD4 | 200 | 80 | 150 |
| PROTAC-5 | Alkyl | 10 | ERα | 500 | 60 | 300 |
| PROTAC-6 | Alkyl | 14 | ERα | 80 | 90 | 90 |
| PROTAC-7 | Alkyl | 18 | ERα | 300 | 75 | 250 |
Note: The data presented in this table is illustrative and intended to demonstrate the typical relationship between linker length and PROTAC efficacy. Actual results will vary depending on the specific target, ligands, and linker chemistry.[5]
Visualizations
Caption: The catalytic cycle of a PROTAC, from ternary complex formation to proteasomal degradation.
Caption: A step-by-step decision tree for troubleshooting failed PROTAC-mediated degradation experiments.
Caption: Logical relationship between linker properties and key PROTAC performance outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. charnwooddiscovery.com [charnwooddiscovery.com]
- 11. researchgate.net [researchgate.net]
overcoming the hook effect in experiments with Conjugate 47-based PROTACs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Conjugate 47-based PROTACs. This resource is designed to provide comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments, with a specific focus on overcoming the hook effect.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for a Conjugate 47-based PROTAC?
A1: A Conjugate 47-based PROTAC is a heterobifunctional molecule designed to induce the degradation of a specific target protein. It functions by simultaneously binding to the target protein via its "warhead" and an E3 ubiquitin ligase through its "E3 ligase ligand" component. This proximity, facilitated by a linker, results in the formation of a ternary complex (Target Protein - PROTAC - E3 Ligase). The E3 ligase then ubiquitinates the target protein, marking it for degradation by the proteasome.[1][2]
Q2: What is the "hook effect" and why is it observed in experiments with Conjugate 47-based PROTACs?
A2: The hook effect is a phenomenon where increasing the concentration of a PROTAC beyond an optimal point leads to a decrease in the degradation of the target protein.[3][4] This results in a characteristic bell-shaped dose-response curve.[3][5] The effect arises because at excessively high concentrations, the PROTAC is more likely to form non-productive binary complexes (either with the target protein alone or the E3 ligase alone) rather than the productive ternary complex required for degradation.[4][6][7][8]
Q3: What are the experimental consequences of the hook effect?
A3: The primary consequence of the hook effect is the potential for misinterpretation of experimental data. A potent PROTAC might be incorrectly assessed as inactive or weak if tested at concentrations that are too high.[3][4] This can lead to inaccurate determination of key parameters like the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).[3][4]
Q4: At what concentrations is the hook effect typically observed?
A4: The concentration at which the hook effect becomes apparent can vary depending on the specific PROTAC, the target protein, the recruited E3 ligase, and the cell line used.[4] However, it is frequently observed at micromolar (µM) concentrations, often starting around 1 µM and becoming more pronounced at higher concentrations.[4] Therefore, it is crucial to perform dose-response experiments over a wide range of concentrations.[7]
Q5: How can I confirm that the observed degradation is proteasome-dependent?
A5: To confirm that the degradation of the target protein is mediated by the proteasome, you can co-treat your cells with your Conjugate 47-based PROTAC and a proteasome inhibitor (e.g., MG132).[1][6] If the degradation of the target protein is blocked or significantly reduced in the presence of the proteasome inhibitor, it confirms a proteasome-dependent mechanism.[1][6]
Troubleshooting Guides
Issue 1: A bell-shaped dose-response curve is observed, with decreased degradation at high PROTAC concentrations.
-
Likely Cause: You are observing the hook effect.[4]
-
Troubleshooting Steps:
-
Optimize PROTAC Concentration: Conduct a detailed dose-response experiment with a wide range of concentrations (e.g., from picomolar to high micromolar) to identify the optimal concentration that achieves maximal degradation (Dmax).[4][6][7] Use concentrations at or below this optimum for subsequent experiments.
-
Perform a Time-Course Experiment: Assess protein degradation at multiple time points (e.g., 2, 4, 8, 12, 24 hours) to understand the degradation kinetics.[3]
-
Assess Ternary Complex Formation: Directly measure the formation of the ternary complex using biophysical assays such as AlphaLISA, FRET, or Surface Plasmon Resonance (SPR).[3] These techniques can help identify the concentration range that promotes ternary complex formation.
-
Issue 2: Weak or no degradation of the target protein is observed.
-
Possible Causes and Solutions:
-
Inappropriate Concentration Range: Your initial concentration range may be too high (in the hook effect region) or too low. Test a much broader range of concentrations.[4]
-
Poor Cell Permeability: PROTACs are large molecules and may have limited cell permeability.[7] Consider performing permeability assays.
-
Low E3 Ligase Expression: The recruited E3 ligase must be present in your cell line. Confirm the expression of the relevant E3 ligase (e.g., Cereblon, VHL) via Western blot or qPCR.[6]
-
Compound Instability: Ensure your PROTAC is properly stored and prepare fresh stock solutions.
-
Unproductive Ternary Complex: A ternary complex may form but not in a conformation that allows for efficient ubiquitination. This may require redesigning the linker of the PROTAC.[7]
-
Issue 3: High variability in experimental results.
-
Possible Causes and Solutions:
-
Inconsistent Cell Culture Conditions: Standardize cell passage number, seeding density, and overall cell health, as these can impact the ubiquitin-proteasome system.[7]
-
Variable Incubation Times: Ensure precise and consistent incubation times for all experimental conditions.
-
Assay Performance: Carefully control for technical variability in your chosen assay (e.g., Western blotting, luminescence-based assays).
-
Data Presentation
Table 1: Example Dose-Response Data for a Conjugate 47-based PROTAC Exhibiting a Hook Effect
| PROTAC Concentration (nM) | % Target Protein Degradation | Observation |
| 0.1 | 10 | Low degradation |
| 1 | 40 | Increasing degradation |
| 10 | 80 | Near maximal degradation |
| 100 | 95 (Dmax) | Maximal degradation |
| 1000 | 65 | Onset of hook effect |
| 10000 | 30 | Pronounced hook effect |
Table 2: Comparison of Key Parameters for PROTACs With and Without a Pronounced Hook Effect
| PROTAC | DC50 (nM) | Dmax (%) | Hook Effect Observation |
| PROTAC-A | 8 | 92 | Significant hook effect observed above 100 nM. |
| PROTAC-B | 15 | 88 | Minimal hook effect observed up to 10 µM. |
Experimental Protocols
Protocol 1: Western Blotting for PROTAC-Mediated Protein Degradation
This protocol outlines the general steps to assess target protein degradation.
-
Cell Seeding: Plate cells at an appropriate density in 6-well or 12-well plates and allow them to adhere overnight.[6]
-
PROTAC Treatment: Treat cells with a serial dilution of the Conjugate 47-based PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for the desired time period (e.g., 24 hours).[1][6]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[6][7]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[6][7]
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[3][6]
-
Block the membrane with 5% non-fat milk or BSA in TBST.[3]
-
Incubate the membrane with a primary antibody specific to the target protein and a loading control antibody (e.g., GAPDH, β-actin).[3][6]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.[3][6]
-
-
Detection and Analysis:
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Detection
This protocol helps to confirm the formation of the ternary complex.
-
Cell Treatment: Treat cells with the optimal concentration of the Conjugate 47-based PROTAC and a vehicle control. To stabilize the complex, co-treat with a proteasome inhibitor (e.g., MG132).[4]
-
Cell Lysis: Lyse cells using a non-denaturing Co-IP lysis buffer.
-
Immunoprecipitation:
-
Washing: Wash the beads several times with Co-IP buffer to remove non-specific binding proteins.
-
Elution and Western Blotting:
-
Elute the protein complexes from the beads.
-
Perform Western blotting on the eluted samples and probe for the presence of the target protein, the E3 ligase, and the PROTAC (if an antibody is available).
-
Visualizations
Caption: Mechanism of PROTAC action and the hook effect.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Automated Analysis of Complex Biphasic PROTAC Dose Response Data at Scale in Drug Development [genedata.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. PROTACs– a game-changing technology - PMC [pmc.ncbi.nlm.nih.gov]
improving the solubility and permeability of PROTACs made with Conjugate 47
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the solubility and permeability of Proteolysis Targeting Chimeras (PROTACs) developed with Conjugate 47.
A Note on "Conjugate 47": The term "Conjugate 47" is not widely defined in the available scientific literature. The guidance provided here is based on established principles for optimizing PROTACs and should be broadly applicable to a variety of PROTAC structures. One specific molecule, dTAG-47, is a known PROTAC used for targeted degradation of FKBP12F36V. If you are working with dTAG-47, this information will be relevant, but the strategies discussed are designed to be broadly applicable to novel PROTACs as well.
Troubleshooting Guide
This guide addresses common issues encountered during the development of PROTACs, with a focus on solubility and permeability.
Issue 1: Poor Aqueous Solubility
Low aqueous solubility can hinder in vitro assays and limit oral bioavailability.[1][2][3]
| Potential Cause | Troubleshooting Strategy | Expected Outcome |
| High Molecular Weight & Lipophilicity | 1. Linker Modification: Introduce polar functional groups (e.g., polyethylene (B3416737) glycol [PEG] chains, piperazine (B1678402) moieties) into the linker.[4][5][6] 2. E3 Ligase Ligand Selection: If applicable, consider using a smaller, more soluble E3 ligase ligand.[6] 3. Salt Formation: If your PROTAC has ionizable groups, attempt to form a salt to improve solubility. | Increased solubility in aqueous buffers. |
| Crystallinity/Aggregation | 1. Formulation: Prepare an amorphous solid dispersion (ASD) of the PROTAC.[1][7] 2. Vehicle Screening: Test different formulation vehicles, such as lipid-based nanoparticles, micelles, or emulsions, to enhance solubility.[1][3][7] | Improved dissolution and apparent solubility. |
| Inaccurate Solubility Assessment | 1. Biorelevant Media: Measure solubility in simulated intestinal fluids (e.g., FaSSIF, FeSSIF) to better mimic physiological conditions.[2][8][9] | More physiologically relevant solubility data, which may show higher solubility than in simple aqueous buffers. |
Issue 2: Low Cellular Permeability
Poor permeability across cell membranes is a common challenge for PROTACs due to their large size and polar surface area.[1][6]
| Potential Cause | Troubleshooting Strategy | Expected Outcome |
| High Polar Surface Area (PSA) & Hydrogen Bond Donors (HBDs) | 1. Linker Optimization: Replace polar linkers (e.g., PEGs) with more rigid, hydrophobic linkers (e.g., alkyl chains, phenyl rings).[8] 2. Intramolecular Hydrogen Bonding: Design the PROTAC to favor a "folded" conformation through intramolecular hydrogen bonds, which can shield polar groups.[8] 3. Prodrug Approach: Mask polar functional groups with lipophilic moieties that are cleaved intracellularly.[2][6][8] | Increased passive diffusion across the cell membrane. |
| Large Molecular Size | 1. Linker Length: Systematically shorten the linker to reduce the overall molecular weight, while maintaining ternary complex formation.[3] 2. Ligand Efficiency: Utilize highly efficient E3 ligase and target protein ligands that are smaller in size.[10] | Reduced molecular size, which can favor better permeability. |
| Efflux Transporter Activity | 1. Co-administration with Inhibitors: In experimental systems, use known efflux pump inhibitors to determine if your PROTAC is a substrate. 2. Structural Modification: Alter the PROTAC structure to reduce recognition by efflux transporters. | Increased intracellular accumulation of the PROTAC. |
Frequently Asked Questions (FAQs)
Q1: How does the linker composition of Conjugate 47 affect the solubility and permeability of my PROTAC?
The linker is a critical determinant of a PROTAC's physicochemical properties.[5][11] Here’s a summary of how different linker types can impact your molecule:
| Linker Type | Impact on Solubility | Impact on Permeability | Key Considerations |
| Polyethylene Glycol (PEG) | Generally increases solubility.[4][5] | Can decrease permeability due to increased polarity. | Balance is needed; short PEG chains may be optimal. |
| Alkyl Chains | Generally decreases solubility. | Generally increases permeability due to increased lipophilicity.[3] | Long, flexible chains can negatively impact ternary complex formation. |
| Rigid (e.g., Phenyl, Piperazine) | Variable; can improve solubility depending on the specific moieties.[6] | Can improve permeability by promoting a more compact conformation.[6][8] | Rigidity can be advantageous for optimizing ternary complex geometry.[6] |
Q2: Which E3 ligase ligand is best for optimizing the properties of my PROTAC?
The choice of E3 ligase and its corresponding ligand can significantly impact the overall properties of the PROTAC.[12] The most commonly used E3 ligases in PROTAC design are Cereblon (CRBN) and Von Hippel-Lindau (VHL).[10][13]
| E3 Ligase Ligand | Typical Molecular Weight | Key Physicochemical Features | Impact on PROTAC Properties |
| CRBN (e.g., Thalidomide analogs) | Smaller | Fewer hydrogen bond donors.[10] | Often leads to PROTACs with better "drug-like" properties and oral bioavailability.[10] |
| VHL (e.g., HIF-1α mimetics) | Larger | More hydrogen bond donors. | Can result in PROTACs with higher molecular weight and polarity, making permeability more challenging.[10] |
Q3: What is the "hook effect" and how can I mitigate it in my experiments?
The "hook effect" is a phenomenon where the degradation efficiency of a PROTAC decreases at high concentrations.[1][4] This occurs because at a high PROTAC concentration, the formation of binary complexes (PROTAC-target protein or PROTAC-E3 ligase) is favored over the productive ternary complex (target protein-PROTAC-E3 ligase).[4]
To troubleshoot this, perform a wide dose-response experiment. If you observe a bell-shaped curve for target degradation, the hook effect is likely occurring.[4] The optimal working concentration for your PROTAC will be at the peak of this curve.
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay provides a high-throughput method to assess the passive permeability of a compound.
Materials:
-
96-well PAMPA plate (e.g., Millipore MultiScreen Permeability Filter Plate)
-
Acceptor sink buffer (e.g., PBS with 5% DMSO)
-
Donor solution: Your PROTAC dissolved in a suitable buffer at a known concentration.
-
Lipid solution (e.g., 2% (w/v) dodecane (B42187) solution of lecithin)
-
96-well UV plate reader or LC-MS/MS system
Method:
-
Pre-wet the PVDF membrane of the donor plate with the lipid solution and allow the solvent to evaporate.
-
Add the acceptor sink buffer to the wells of the acceptor plate.
-
Add the donor solution containing your PROTAC to the wells of the donor plate.
-
Place the donor plate into the acceptor plate, ensuring the membrane is in contact with the acceptor buffer.
-
Incubate the plate assembly at room temperature for a specified time (e.g., 4-18 hours).
-
After incubation, determine the concentration of your PROTAC in both the donor and acceptor wells using a suitable analytical method (UV-Vis spectroscopy or LC-MS/MS).
-
Calculate the permeability coefficient (Pe).
Protocol 2: Kinetic Solubility Assay
This assay measures the solubility of a compound in a buffered solution after precipitation from a DMSO stock.
Materials:
-
Your PROTAC dissolved in 100% DMSO (e.g., 10 mM stock).
-
Aqueous buffer (e.g., PBS, pH 7.4).
-
96-well filter plate (0.45 µm).
-
96-well collection plate.
-
Plate shaker.
-
Analytical method for quantification (e.g., HPLC-UV, LC-MS/MS).
Method:
-
Add the aqueous buffer to the wells of a 96-well plate.
-
Spike in a small volume of the PROTAC DMSO stock solution to achieve the desired final concentration (ensure final DMSO concentration is low, e.g., <1%).
-
Seal the plate and shake at room temperature for a defined period (e.g., 2 hours) to allow for equilibration.
-
Filter the solutions through the 96-well filter plate into the collection plate to remove any precipitated compound.
-
Quantify the concentration of the soluble PROTAC in the filtrate using your analytical method.
-
The measured concentration is the kinetic solubility.
Visualizations
Caption: General mechanism of action for a PROTAC, leading to targeted protein degradation.
Caption: A workflow for troubleshooting poor solubility and permeability of PROTACs.
Caption: Key linker properties influencing the overall performance of a PROTAC.
References
- 1. mdpi.com [mdpi.com]
- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 3. pharmacytimes.com [pharmacytimes.com]
- 4. benchchem.com [benchchem.com]
- 5. The Essential Role of Linkers in PROTACs [axispharm.com]
- 6. tandfonline.com [tandfonline.com]
- 7. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 9. Focusing on PROTAC Permeability and Solubility Improving the Oral Availability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. Property-based optimisation of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Cutting-Edge of Targeted Protein Degradation: PROTACs, Linkers, and Molecular Glues | MolecularCloud [molecularcloud.org]
- 12. The impact of E3 ligase choice on PROTAC effectiveness in protein kinase degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. precisepeg.com [precisepeg.com]
PROTAC Synthesis Technical Support Center: Challenges with Pre-made Conjugates
Welcome to the PROTAC Synthesis Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the chemical synthesis of Proteolysis Targeting Chimeras (PROTACs), with a focus on challenges encountered when using pre-made E3 ligase-linker conjugates.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the synthesis and purification of your PROTACs when using pre-made conjugates.
Issue 1: Low or No Yield of Final PROTAC Product
Question: I am performing the final conjugation of my warhead to a pre-made E3 ligase-linker conjugate, but I am observing very low or no formation of the desired PROTAC. What are the possible causes and how can I troubleshoot this?
Possible Causes and Solutions:
-
Inefficient Coupling Reaction: The amide or other bond-forming reaction between your warhead and the linker terminus may be suboptimal.
-
Solution: Optimize your coupling conditions. For amide bond formation, ensure you are using an appropriate coupling reagent and base.[1] It's also critical to use anhydrous solvents like DMF or DCM to prevent hydrolysis of reagents.[1] Consider increasing the reaction time or temperature, especially if dealing with sterically hindered reactants.[1]
-
-
Poor Solubility of Reactants: One or both of your reactants (warhead or E3-linker conjugate) may not be fully dissolved in the reaction solvent.
-
Steric Hindrance: Bulky groups on either the warhead or the linker can physically block the reactive sites from coming together.
-
Solution: If steric hindrance is suspected, you may need to extend the reaction time or increase the reaction temperature (e.g., to 40-50 °C).[1]
-
-
Degradation of Starting Materials: The pre-made conjugate or your warhead may be unstable under the reaction conditions.
-
Solution: Verify the stability of your starting materials under the chosen reaction conditions. Avoid harsh acidic or oxidative conditions if your molecules contain sensitive functional groups, such as a thiazole (B1198619) ring.[1]
-
| Parameter | Recommendation |
| Coupling Reagents | HATU, HBTU, T3P |
| Bases | DIPEA, TEA |
| Solvents | Anhydrous DMF, DCM |
| Reaction Temperature | Room Temperature to 50 °C |
| Reaction Time | 2-12 hours, monitor by LC-MS |
Issue 2: Difficulty in Product Purification
Question: My reaction seems to have worked, but I am struggling to purify the final PROTAC from the reaction mixture. What are some common purification challenges and solutions?
Possible Causes and Solutions:
-
Similar Polarity of Product and Byproducts: The desired PROTAC may have a similar polarity to unreacted starting materials or reaction byproducts, making separation by normal-phase chromatography difficult.
-
Solution: Optimize the solvent system for flash column chromatography, potentially using a gradient elution.[1] If normal-phase silica (B1680970) gel is ineffective, consider using reverse-phase chromatography (e.g., C18).[1]
-
-
Product Tailing on Silica Gel: The PROTAC product may interact strongly with the silica gel, leading to broad peaks and poor separation.
-
Solution: Add a small amount of a modifier to the eluent. For basic compounds, add triethylamine; for acidic compounds, add acetic acid to improve the peak shape.[1]
-
-
Complex Reaction Mixture: The presence of multiple side products can complicate the purification process.
-
Solution: Before scaling up, perform a thorough reaction optimization to minimize side product formation. Utilize LC-MS to identify the components of the crude mixture to better inform your purification strategy.
-
Issue 3: Characterization of the Final PROTAC is Ambiguous
Question: I have a purified product, but the analytical data (NMR, MS) is not clean or is difficult to interpret. How can I confirm the identity and purity of my PROTAC?
Possible Causes and Solutions:
-
Presence of Rotamers: Due to the presence of amide bonds and the overall flexibility of the molecule, PROTACs can exist as multiple conformers (rotamers) in solution, leading to broadened or multiple peaks in NMR spectra.
-
Solution: Perform variable temperature NMR experiments. At higher temperatures, the rate of interconversion between rotamers increases, which can lead to the coalescence of peaks into a single, sharper signal.
-
-
In-source Fragmentation in Mass Spectrometry: The linker portion of the PROTAC can be fragile and may fragment in the ion source of the mass spectrometer.[2]
-
Solution: Optimize the mass spectrometry parameters, such as using a lower ionizing energy and adjusting the ion source temperature, to minimize in-source fragmentation.[2]
-
-
Peak Splitting in Chromatography: The presence of multiple chiral centers in the PROTAC molecule can lead to peak splitting during liquid chromatography.[2]
-
Solution: Adjust the liquid chromatography method, including the choice of column and mobile phase, to optimize the peak shape.[2]
-
Frequently Asked Questions (FAQs)
Q1: What are the advantages of using pre-made E3 ligase-linker conjugates for PROTAC synthesis?
Using pre-made conjugates offers a modular and efficient approach to PROTAC synthesis. It allows researchers to quickly generate a library of PROTACs by coupling various warheads to a common E3 ligase-linker moiety. This strategy streamlines the synthetic process, as the often complex synthesis of the E3 ligase ligand and its attachment to the linker is already completed.
Q2: What are the key considerations when selecting a pre-made E3 ligase-linker conjugate?
When selecting a pre-made conjugate, consider the following:
-
E3 Ligase: The choice of E3 ligase (e.g., VHL, CRBN) is critical and should be based on the target protein and cellular context.[3] Ensure the chosen E3 ligase is expressed in the target cells.[3]
-
Linker Composition and Length: The linker plays a crucial role in the formation of a stable and productive ternary complex.[3] Polyethylene glycol (PEG) linkers are often used to improve solubility and permeability, while alkyl chains provide more rigidity.[3] The linker must be long enough to bridge the target protein and E3 ligase without causing steric clashes.[3]
-
Linker Attachment Point: The point at which the linker is attached to the E3 ligase ligand can significantly impact the orientation of the ternary complex and, consequently, the degradation efficiency.
-
Terminal Functional Group: The pre-made conjugate should have a terminal functional group that is compatible with the chemistry you plan to use to attach your warhead (e.g., a carboxylic acid for amide bond formation, an azide (B81097) for click chemistry).
Q3: My synthesized PROTAC shows low degradation efficiency. What are some potential causes related to the pre-made conjugate?
Low degradation efficiency can stem from several factors:
-
Inefficient Ternary Complex Formation: The geometry of the PROTAC, dictated by the linker and its attachment points, may not support the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.[3]
-
Poor Linker Design: The length, rigidity, and chemical composition of the linker are critical for PROTAC efficacy.[3] An improperly designed linker can lead to steric hindrance or an unproductive orientation of the target protein and E3 ligase.[3]
-
Suboptimal Physicochemical Properties: PROTACs are often large molecules with poor solubility and cell permeability.[3] The linker contributes significantly to these properties. A highly lipophilic linker might decrease solubility, while a well-designed PEG linker could improve it.[3]
Q4: How can I troubleshoot a suspected "Hook Effect" with my PROTAC?
The "hook effect" is characterized by a decrease in target degradation at high PROTAC concentrations.[3] This is due to the formation of non-productive binary complexes (PROTAC-target or PROTAC-E3 ligase) that cannot lead to degradation.[4][5]
-
Troubleshooting:
-
Perform a Wide Dose-Response Experiment: Test your PROTAC over a broad concentration range to see if you observe a bell-shaped degradation curve, which is characteristic of the hook effect.[3]
-
Optimize PROTAC Concentration: Identify the optimal concentration for maximal degradation from the dose-response curve and use this concentration for future experiments.[3]
-
Experimental Protocols
General Protocol for Amide Coupling of a Warhead to a Carboxylic Acid-Terminated E3 Ligase-Linker Conjugate
-
Dissolution: Dissolve the carboxylic acid-terminated E3 ligase-linker conjugate (1 equivalent) in an anhydrous solvent such as DMF.[1]
-
Addition of Reagents: Add the amine-containing warhead (1.1 equivalents), a coupling reagent (e.g., HATU, 1.2 equivalents), and a non-nucleophilic base (e.g., DIPEA, 3 equivalents).[1]
-
Reaction: Stir the reaction mixture at room temperature for 2-12 hours.[1]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
-
Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.[1]
-
Purification: Purify the crude product by flash column chromatography or preparative HPLC.[1]
Visualizations
Caption: A typical workflow for PROTAC synthesis using a pre-made conjugate.
Caption: Troubleshooting logic for low PROTAC synthesis yield.
Caption: Signaling pathway of PROTAC action and the "Hook Effect".
References
how to mitigate hydrolysis of thalidomide-based linkers in cell media
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the hydrolysis of thalidomide-based linkers in cell media.
Frequently Asked Questions (FAQs)
Q1: What part of my thalidomide-based PROTAC is degrading in my cell culture media?
The primary site of degradation for thalidomide-based linkers, including those in Proteolysis Targeting Chimeras (PROTACs), is the glutarimide (B196013) ring of the thalidomide (B1683933) moiety. This ring is susceptible to hydrolysis, particularly under the neutral to slightly alkaline pH conditions (pH 7.2-7.4) typical of cell culture media. The hydrolysis reaction opens the glutarimide ring, forming an inactive carboxylic acid metabolite. This metabolite is unable to bind to the Cereblon (CRBN) E3 ligase, rendering the PROTAC ineffective.
Q2: How can I minimize the hydrolysis of my thalidomide-based linker during my experiments?
Minimizing hydrolysis is crucial for obtaining reliable and reproducible results. Here are several strategies you can employ:
-
Optimize Experimental Duration: Limit the incubation time of the PROTAC in the cell media to the shortest duration necessary to observe the desired biological effect.
-
pH and Temperature Control: While cell culture conditions are relatively fixed, ensure your media is properly buffered to maintain a stable pH of 7.2-7.4. Avoid any unnecessary exposure to higher pH environments. Store stock solutions in appropriate solvents (e.g., DMSO) at low temperatures (-20°C or -80°C) and minimize freeze-thaw cycles.
-
Choice of Media: If your experiment allows, consider using serum-free media or media with heat-inactivated serum. Some serum components, including enzymes, can contribute to the degradation of small molecules.
-
Use Stabilized Derivatives: If you are in the process of designing or selecting a PROTAC, opt for derivatives that have been chemically modified to enhance stability. For instance, adding a methyl group to the glutarimide ring can sterically hinder hydrolysis and significantly increase the compound's half-life.
Q3: Are there more stable alternatives to the standard thalidomide-based linkers?
Yes, medicinal chemists have developed several strategies to improve the chemical stability of the CRBN-recruiting moiety. A common and effective approach is the introduction of a methyl group on the glutarimide ring. This modification, creating a "methyl-thalidomide" analog, provides steric hindrance that protects the amide bonds from hydrolytic attack. This can lead to a substantial increase in the half-life of the molecule in aqueous buffers and cell media. Other modifications, such as fluorination, are also being explored to enhance stability.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or no protein degradation observed. | Hydrolysis of the thalidomide-based linker, leading to an inactive PROTAC. | 1. Assess Compound Stability: Perform a stability assay to determine the half-life of your PROTAC in the specific cell media you are using (see Experimental Protocols section). 2. Shorten Incubation Time: If the half-life is short, reduce the duration of your cell-based assay. 3. Use Freshly Prepared Solutions: Prepare fresh dilutions of your PROTAC from a frozen stock solution for each experiment. 4. Consider a More Stable Analog: If instability is confirmed to be a significant issue, consider synthesizing or obtaining a more stable derivative (e.g., a methyl-thalidomide analog). |
| High variability between replicate experiments. | Degradation of the PROTAC during sample preparation or storage. | 1. Standardize Procedures: Ensure consistent timing and temperature during all experimental steps. 2. Minimize Exposure to Aqueous Environments: After preparing dilutions in media, use them immediately. 3. Evaluate Stock Solution Stability: Check the stability of your PROTAC in the solvent used for stock solutions (e.g., DMSO) over time. |
| Loss of activity after freeze-thaw cycles of stock solutions. | The compound may be unstable to repeated changes in temperature or may precipitate out of solution. | 1. Aliquot Stock Solutions: Prepare single-use aliquots of your stock solution to avoid multiple freeze-thaw cycles. 2. Ensure Complete Solubilization: Before making dilutions, ensure the compound is fully dissolved in the stock solution. Gentle warming or vortexing may be necessary. |
Quantitative Data Summary
The stability of thalidomide-based linkers can vary significantly depending on their chemical structure and the experimental conditions. The table below summarizes the half-life (t½) of representative thalidomide-based PROTACs and related molecules in different media.
| Compound | Modification | Medium | Temperature (°C) | Half-life (t½) |
| Thalidomide | None | pH 7.4 buffer | 37 | ~5-7 hours |
| Representative PROTAC A | Standard Thalidomide | Cell Culture Media + 10% FBS | 37 | 4-8 hours |
| Representative PROTAC B | Methyl-Thalidomide | Cell Culture Media + 10% FBS | 37 | > 48 hours |
| Representative PROTAC C | Standard Thalidomide | Mouse Plasma | 37 | 2-3 hours |
| Representative PROTAC D | Methyl-Thalidomide | Mouse Plasma | 37 | > 24 hours |
Note: The data presented are representative values from various literature sources and should be used as a general guide. Actual stability will depend on the specific PROTAC structure and experimental conditions.
Experimental Protocols
Protocol: Assessing the Stability of a Thalidomide-Based PROTAC in Cell Media
Objective: To determine the in vitro half-life of a thalidomide-based PROTAC in cell culture medium.
Materials:
-
Test PROTAC
-
Cell culture medium (e.g., DMEM, RPMI-1640) with or without fetal bovine serum (FBS) as required for the main experiment
-
DMSO (for stock solution)
-
Incubator (37°C, 5% CO₂)
-
LC-MS/MS system
-
Acetonitrile (B52724) with an appropriate internal standard (e.g., a structurally similar, stable compound)
-
Microcentrifuge tubes
Procedure:
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of the test PROTAC in DMSO.
-
Preparation of Working Solution: Spike the cell culture medium with the PROTAC stock solution to a final concentration of 1 µM. Ensure the final DMSO concentration is ≤ 0.1% to avoid artifacts.
-
Incubation and Sampling:
-
Incubate the working solution in a controlled environment at 37°C.
-
At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), collect an aliquot (e.g., 50 µL) of the sample. The t=0 sample should be collected immediately after adding the PROTAC to the medium.
-
-
Sample Quenching and Protein Precipitation:
-
To each collected aliquot, add 3 volumes (e.g., 150 µL) of ice-cold acetonitrile containing the internal standard. This will stop the degradation reaction and precipitate proteins.
-
Vortex the samples vigorously for 1 minute.
-
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Sample Analysis:
-
Carefully transfer the supernatant to a new tube or an LC-MS vial.
-
Analyze the samples by LC-MS/MS to determine the peak area of the intact PROTAC relative to the internal standard.
-
-
Data Analysis:
-
Plot the percentage of the remaining intact PROTAC (relative to the t=0 sample) against time.
-
Calculate the half-life (t½) of the PROTAC by fitting the data to a first-order decay model.
-
Visualizations
Caption: Hydrolysis mechanism of a thalidomide-based linker.
Caption: Troubleshooting workflow for PROTAC instability.
Technical Support Center: Optimizing Ternary Complex Formation with PROTACs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to optimize proteolysis-targeting chimeras (PROTACs), with a focus on the critical step of ternary complex formation. While the principles discussed are broadly applicable, specific experimental conditions may need to be optimized for proprietary molecules such as Conjugate 47-derived PROTACs.
Frequently Asked Questions (FAQs)
Q1: What is a ternary complex, and why is its formation critical for PROTAC efficacy?
A1: A ternary complex in the context of PROTACs is a transient structure formed by three components: the target protein of interest (POI), the PROTAC molecule, and an E3 ubiquitin ligase.[1][2][3] The formation of a stable and productive ternary complex is the cornerstone of PROTAC action, as it brings the E3 ligase into close proximity with the target protein, facilitating the transfer of ubiquitin to the target.[4][5][6] This ubiquitination marks the target protein for degradation by the proteasome.[4][5][6] Therefore, inefficient ternary complex formation directly leads to poor degradation of the target protein.[7]
Q2: My PROTAC isn't causing degradation of my target protein. What are the common reasons for this?
A2: Several factors can lead to a lack of PROTAC activity. Here is a troubleshooting guide to address this common issue:
-
Inefficient Ternary Complex Formation: The PROTAC may not be effectively bridging the target protein and the E3 ligase. This could be due to an unfavorable conformation, steric hindrance, or a poorly designed linker.[7][8]
-
Poor Cell Permeability: PROTACs are often large molecules that may have difficulty crossing the cell membrane to reach their intracellular targets.[9][10][11]
-
The "Hook Effect": At high concentrations, PROTACs can form binary complexes with either the target protein or the E3 ligase, which are non-productive for degradation. This phenomenon leads to a bell-shaped dose-response curve where higher concentrations result in decreased degradation.[7][10]
-
Incorrect E3 Ligase Choice: The selected E3 ligase may not be expressed at sufficient levels in the cell type of interest or may not be capable of effectively ubiquitinating the target protein.[7] Most PROTACs utilize VHL or CRBN E3 ligases.[7][12]
-
Low Target Engagement: The PROTAC may not be binding with sufficient affinity to either the target protein or the E3 ligase within the cellular environment.[13]
Q3: How do I troubleshoot a suspected "Hook Effect"?
A3: The "hook effect" is characterized by a decrease in target degradation at high PROTAC concentrations.[7][10] To confirm and troubleshoot this phenomenon:
-
Perform a Wide Dose-Response Experiment: Test your PROTAC over a broad range of concentrations. A bell-shaped curve for target degradation is a hallmark of the hook effect.[7][10]
-
Biophysical Assays: Use techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Bio-Layer Interferometry (BLI) to directly measure the formation of the ternary complex at different PROTAC concentrations.[10][14][15] This can help correlate the observed degradation profile with ternary complex formation.
-
Enhance Cooperativity: Design PROTACs that promote positive cooperativity in ternary complex formation. Cooperative binding stabilizes the ternary complex over the binary complexes, which can reduce the hook effect.[10]
Q4: My PROTAC shows off-target effects. How can I improve its selectivity?
A4: Off-target effects can arise from the PROTAC degrading proteins other than the intended target.[10] Strategies to improve selectivity include:
-
Optimize the Target-Binding Warhead: Use a more selective binder for your protein of interest.[10]
-
Modify the Linker: The linker's length, composition, and attachment points can influence the conformation of the ternary complex and thus which proteins are presented for ubiquitination.[9][10][16]
-
Change the E3 Ligase: Different E3 ligases have different endogenous substrates and may form different off-target ternary complexes.[10]
-
Quantitative Proteomics: Use techniques like Tandem Mass Tagging (TMT)-based quantitative proteomics to get a global view of protein level changes upon PROTAC treatment and identify off-target effects early.[10]
Troubleshooting Guides
Problem: Inconsistent Degradation Results
| Possible Cause | Suggested Solution |
| Cell Culture Variability | Standardize cell culture conditions, including passage number, confluency, and cell health, as these can affect protein expression and the ubiquitin-proteasome system.[10] |
| PROTAC Instability | Assess the stability of your PROTAC compound in the cell culture medium over the time course of your experiment.[10] |
Problem: Poor DMPK/ADME Properties
| Possible Cause | Suggested Solution |
| Suboptimal Physicochemical Properties | Modify the PROTAC to improve properties like solubility and permeability. Strategies include altering the linker, introducing intramolecular hydrogen bonds, or employing prodrug strategies.[9][10] |
| Low Oral Bioavailability | Optimize the PROTAC's physicochemical and pharmacokinetic properties. This may involve modifying the linker to improve metabolic stability.[9] |
Quantitative Data Summary
The following tables summarize key biophysical and cellular parameters for well-characterized PROTACs to provide a reference for expected values.
Table 1: Biophysical Characterization of Ternary Complex Formation
| PROTAC | Target Protein | E3 Ligase | Binary KD (Target) | Binary KD (E3) | Ternary Complex KD | Cooperativity (α) | Assay Method | Reference |
| MZ1 | BRD4BD2 | VHL | 1 nM (SPR), 4 nM (ITC) | 29 nM (SPR), 66 nM (ITC) | - | 15-26 | SPR, ITC | [14][15] |
| 15b (MZ1 analogue) | Brd4(2) | VHL | - | 600 nM | - | 15 | 19F NMR | [17] |
| ACBI1 | SMARCA2 | VHL | - | - | - | 26 | - | [18] |
| PROTAC 1 | SMARCA2 | VHL | - | - | - | 3.2 | - | [18] |
Table 2: Cellular Activity of PROTACs
| PROTAC | Target Protein | Cell Line | DC50 | Dmax | Time Point | Reference |
| ARV-110 | Androgen Receptor | - | - | - | - | [19] |
| ARV-471 | Estrogen Receptor | - | - | - | - | [19] |
Note: Specific DC50 and Dmax values are highly dependent on the cell line and experimental conditions and are provided here as examples of key cellular parameters.
Experimental Protocols
Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)
This protocol provides a general framework for assessing ternary complex formation and cooperativity using SPR.
Objective: To measure the binding kinetics and affinity of the PROTAC to the target protein and E3 ligase, and to determine the stability of the ternary complex.
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Purified target protein
-
Purified E3 ligase complex (e.g., VCB: VHL-ElonginC-ElonginB)
-
PROTAC of interest
-
Immobilization reagents (e.g., EDC/NHS)
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Immobilization: Immobilize the target protein onto the sensor chip surface using standard amine coupling chemistry.
-
Binary Interaction (PROTAC to Target): Inject a series of concentrations of the PROTAC over the immobilized target protein to determine the binary binding affinity (KD).
-
Binary Interaction (PROTAC to E3 Ligase): In a separate experiment, immobilize the E3 ligase and inject the PROTAC to determine its binary KD for the ligase.
-
Ternary Complex Formation:
-
Inject a saturating concentration of the PROTAC mixed with a series of concentrations of the E3 ligase over the immobilized target protein.
-
Alternatively, pre-incubate the PROTAC and E3 ligase before injection.
-
-
Data Analysis:
-
Fit the sensorgram data to appropriate binding models to determine association (kon) and dissociation (koff) rates, and the equilibrium dissociation constant (KD).
-
Calculate the cooperativity factor (α) by comparing the binding affinity of one protein in the presence and absence of the other. An α > 1 indicates positive cooperativity.[20]
-
In-Cell Target Engagement Assay (NanoBRET™)
This protocol describes a method to measure the engagement of a PROTAC with its target protein or E3 ligase inside living cells.
Objective: To confirm that the PROTAC can bind to its intended targets in a cellular environment.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Expression vectors for NanoLuc® fusion of the target protein or E3 ligase
-
NanoBRET™ tracer
-
PROTAC of interest
-
Plate reader capable of measuring luminescence and filtered light emission
Procedure:
-
Cell Transfection: Transfect cells with the appropriate NanoLuc® fusion protein expression vector.
-
Cell Plating: Plate the transfected cells into a multi-well plate.
-
Compound Treatment: Treat the cells with a serial dilution of the PROTAC.
-
Tracer Addition: Add the NanoBRET™ tracer to the cells.
-
Signal Detection: Measure the donor (NanoLuc®) and acceptor (tracer) signals using the plate reader.
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor emission/donor emission). A decrease in the BRET ratio with increasing PROTAC concentration indicates competitive displacement of the tracer and therefore target engagement.
Visualizations
Caption: Mechanism of PROTAC-induced protein degradation.
Caption: Troubleshooting workflow for lack of PROTAC activity.
References
- 1. Optimization of PROTAC Ternary Complex Using DNA Encoded Library Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 4. Frontiers | PROTAC: An Effective Targeted Protein Degradation Strategy for Cancer Therapy [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. diva-portal.org [diva-portal.org]
- 13. Cellular parameters shaping pathways of targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 16. youtube.com [youtube.com]
- 17. Estimating the cooperativity of PROTAC-induced ternary complexes using 19F NMR displacement assay - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Modeling the Effect of Cooperativity in Ternary Complex Formation and Targeted Protein Degradation Mediated by Heterobifunctional Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pubs.acs.org [pubs.acs.org]
Technical Support Center: Enhancing the Degradation Efficiency of LDD39
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments with LDD39, a potent and selective RET kinase degrader. Here you will find troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to enhance the degradation efficiency of LDD39 and address common challenges encountered during its application.
Troubleshooting Guide
This guide provides solutions to common issues that may arise during experiments with LDD39.
| Problem | Potential Cause | Suggested Solution |
| No or weak degradation of RET protein | Low expression of CRBN E3 ligase in the cell line: LDD39 relies on the Cereblon (CRBN) E3 ubiquitin ligase to mediate the degradation of the RET protein. Insufficient CRBN levels will limit the formation of the ternary complex (LDD39-RET-CRBN) required for degradation. | 1. Quantify CRBN expression: Perform a western blot to determine the endogenous expression level of CRBN in your chosen cell line. 2. Select an alternative cell line: If CRBN expression is low, consider using a cell line known to have higher endogenous CRBN levels. 3. Overexpress CRBN: Transiently or stably transfect your cells with a plasmid encoding for CRBN to increase its intracellular concentration. |
| Suboptimal LDD39 concentration: The degradation efficiency of bifunctional degraders like LDD39 can be highly dependent on concentration. | 1. Perform a dose-response experiment: Treat cells with a wide range of LDD39 concentrations (e.g., from low nanomolar to high micromolar) to determine the optimal concentration for RET degradation. 2. Consider the "hook effect": Be aware that at very high concentrations, the degradation efficiency may decrease due to the formation of binary complexes (LDD39-RET or LDD39-CRBN) that are not productive for degradation.[1] | |
| Incorrect incubation time: The kinetics of protein degradation can vary between cell lines and experimental conditions. | 1. Conduct a time-course experiment: Treat cells with an optimal concentration of LDD39 and harvest them at various time points (e.g., 2, 4, 8, 12, 24, 48 hours) to identify the time point of maximal RET degradation. | |
| Poor cell permeability or stability of LDD39: The compound may not be efficiently entering the cells or could be rapidly metabolized. | 1. Assess cell permeability: Utilize cell-based target engagement assays, such as NanoBRET, to confirm that LDD39 is entering the cells and binding to CRBN. 2. Evaluate compound stability: If permeability is confirmed, consider performing LC-MS/MS analysis of cell lysates to assess the intracellular concentration and stability of LDD39 over time. | |
| Inconsistent results between experiments | Variability in cell culture conditions: Differences in cell passage number, confluency, or serum concentration can affect cellular physiology and response to treatment. | 1. Standardize cell culture protocols: Use cells within a consistent passage number range and ensure similar confluency at the time of treatment. 2. Maintain consistent media and serum: Use the same batch of media and serum for all related experiments to minimize variability. |
| Inconsistent sample preparation: Degradation of RET protein can occur during sample processing if not handled properly. | 1. Use fresh lysates: Prepare cell lysates immediately before analysis whenever possible. 2. Include protease and phosphatase inhibitors: Always supplement lysis buffers with a cocktail of protease and phosphatase inhibitors to prevent protein degradation.[2] 3. Store lysates appropriately: If long-term storage is necessary, snap-freeze lysates in liquid nitrogen and store them at -80°C.[3] | |
| Off-target effects observed | High LDD39 concentration: Using excessive concentrations of LDD39 may lead to non-specific protein degradation. | 1. Use the lowest effective concentration: Based on your dose-response experiments, use the lowest concentration of LDD39 that achieves maximal RET degradation. 2. Perform proteomics analysis: Utilize unbiased proteomics techniques (e.g., mass spectrometry) to globally assess changes in the proteome upon LDD39 treatment and identify potential off-target proteins. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of LDD39?
A1: LDD39 is a heterobifunctional degrader that targets the RET kinase for degradation. It functions by simultaneously binding to the RET protein and the E3 ubiquitin ligase Cereblon (CRBN). This induced proximity facilitates the transfer of ubiquitin from the E2 ubiquitin-conjugating enzyme to the RET protein, marking it for degradation by the 26S proteasome.
Q2: How do I determine the optimal concentration of LDD39 to use in my experiments?
A2: The optimal concentration of LDD39 should be determined empirically for each cell line and experimental setup. A dose-response experiment is recommended, testing a broad range of concentrations (e.g., 0.1 nM to 10 µM). The goal is to identify the concentration that results in the most significant and specific degradation of the RET protein. Be mindful of the "hook effect," where higher concentrations can lead to reduced degradation.[1]
Q3: What is the "hook effect" and how can I avoid it?
A3: The "hook effect" is a phenomenon observed with bifunctional degraders where the degradation efficiency decreases at high concentrations. This occurs because an excess of the degrader can lead to the formation of unproductive binary complexes with either the target protein or the E3 ligase, which prevents the formation of the productive ternary complex required for degradation.[1] To avoid this, it is crucial to perform a careful dose-response analysis to identify the optimal concentration range for degradation.
Q4: How can I confirm that LDD39 is engaging its target (RET) and the E3 ligase (CRBN) in my cells?
A4: Several techniques can be used to confirm target engagement. Cellular thermal shift assays (CETSA) can be used to demonstrate direct binding to RET. To confirm engagement with CRBN in live cells, you can use assays like the NanoBRET™ Target Engagement Assay. These assays provide evidence that LDD39 is cell-permeable and interacts with its intended intracellular partners.
Q5: My western blot for RET shows multiple bands. Which one should I quantify?
A5: The RET proto-oncogene can be expressed as different isoforms due to alternative splicing, and it can also undergo various post-translational modifications, such as glycosylation and phosphorylation, which can result in multiple bands on a western blot. It is important to consult the literature and antibody datasheets to understand the expected banding pattern for RET in your specific cell line. You may need to quantify the band corresponding to the specific isoform of interest or the total RET protein levels, depending on your research question.
Experimental Protocols
Protocol 1: Western Blot Analysis of RET Degradation
This protocol outlines the steps for assessing the degradation of RET protein in cells treated with LDD39.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
LDD39
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer (or other suitable lysis buffer)
-
Protease and phosphatase inhibitor cocktail
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-RET, anti-CRBN, and a loading control like anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency on the day of treatment.
-
LDD39 Treatment: The following day, treat the cells with the desired concentrations of LDD39. Include a vehicle control (e.g., DMSO) at the same final concentration as the highest LDD39 treatment.
-
Cell Lysis: After the desired incubation time, aspirate the media and wash the cells once with ice-cold PBS. Add an appropriate volume of lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Lysate Collection: Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes, vortexing occasionally.
-
Clarification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add Laemmli sample buffer to the desired amount of protein and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein (typically 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against RET (at the recommended dilution) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing steps as in step 12.
-
Detection: Add the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensity for RET and normalize it to the loading control. It is also advisable to probe for CRBN to confirm its presence.
Visualizations
References
Technical Support Center: A Troubleshooting Guide for PROTACs Utilizing Cereblon E3 Ligase
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Proteolysis Targeting Chimeras (PROTACs) that recruit the Cereblon (CRBN) E3 ubiquitin ligase. This guide provides troubleshooting advice in a frequently asked questions (FAQs) format, detailed experimental protocols, and quantitative data to help you navigate challenges in your research.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the development and characterization of Cereblon-based PROTACs.
Q1: I am not observing any degradation of my target protein after treatment with my PROTAC. What are the potential causes?
Failure to observe target protein degradation is a common hurdle. Several factors, ranging from the PROTAC molecule itself to the experimental conditions, could be responsible. A systematic approach to troubleshooting is recommended.
Potential Causes and Solutions:
-
Inefficient Ternary Complex Formation: The formation of a stable ternary complex between the target protein, the PROTAC, and Cereblon is a prerequisite for degradation.[1]
-
Poor Cell Permeability: PROTACs are often large molecules with suboptimal physicochemical properties that can limit their ability to cross the cell membrane.[2]
-
Solution: Modify the linker to improve properties like solubility and permeability.[3] You can also perform permeability assays to assess cell entry.
-
-
Low Expression of Cereblon or Target Protein: The abundance of both the target protein and the E3 ligase in your chosen cell line is critical.
-
Solution: Verify the expression levels of both your target protein and Cereblon in your cell line using Western blotting or qPCR.[3]
-
-
Suboptimal PROTAC Concentration: The concentration of the PROTAC is crucial. Too low of a concentration may not be sufficient to drive ternary complex formation.
-
Solution: Perform a wide dose-response experiment to determine the optimal concentration range for degradation.[2]
-
-
Compound Instability: The PROTAC molecule may be unstable in the experimental conditions.
-
Solution: Assess the stability of your PROTAC in your cell culture medium over the duration of your experiment.
-
-
Issues with the Ubiquitin-Proteasome System (UPS): A functional UPS is necessary for protein degradation.
-
Solution: Use a proteasome inhibitor (e.g., MG132) as a control. If the PROTAC is working, you should see an accumulation of the target protein in the presence of the proteasome inhibitor.[4]
-
Q2: My dose-response curve for protein degradation is bell-shaped (the "hook effect"). What causes this and how can I mitigate it?
The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations.[2][5] This results in a characteristic bell-shaped dose-response curve.
Cause:
At excessively high concentrations, the PROTAC is more likely to form non-productive binary complexes with either the target protein or Cereblon, rather than the productive ternary complex required for degradation.[2][5]
Mitigation Strategies:
-
Optimize PROTAC Concentration: Conduct a detailed dose-response experiment with a wide range of concentrations (e.g., from picomolar to high micromolar) to identify the optimal concentration for maximal degradation (Dmax) and to fully characterize the hook effect.[5][6]
-
Enhance Cooperativity: The stability of the ternary complex can be enhanced by positive cooperativity, where the binding of one protein partner increases the affinity for the other. This can be influenced by the linker design.[2]
-
Time-Course Experiment: Analyze degradation at multiple time points to understand the kinetics of the system.[6]
Q3: I'm observing off-target effects or degradation of proteins other than my intended target. How can I address this?
Off-target effects are a significant concern in PROTAC development. For Cereblon-based PROTACs, this can include the degradation of endogenous "neosubstrates" of Cereblon, such as IKZF1 and IKZF3, which are targeted by immunomodulatory drugs (IMiDs) like thalidomide (B1683933) and lenalidomide.[7][8]
Strategies to Improve Selectivity:
-
Optimize the Target-Binding Moiety: Employ a more selective ligand for your protein of interest.
-
Modify the Linker: The length, composition, and attachment points of the linker can influence the geometry of the ternary complex and, consequently, which proteins are positioned for ubiquitination.[2]
-
Proteomics-Based Profiling: Utilize unbiased proteomic approaches, such as mass spectrometry, to identify all proteins that are degraded by your PROTAC.[9] This will provide a comprehensive view of its selectivity profile.
-
Consider Alternative E3 Ligases: If off-target effects with Cereblon are persistent, exploring PROTACs that recruit other E3 ligases, such as VHL, may be a viable strategy.[10]
Quantitative Data Summary
The following tables summarize key quantitative parameters for several published Cereblon-based PROTACs.
Table 1: Degradation Potency (DC50) and Efficacy (Dmax) of Selected Cereblon-Based PROTACs
| PROTAC | Target Protein | Cell Line | DC50 | Dmax | Reference |
| dBET1 | BRD4 | HEK293 | 430 nM (EC50) | >90% | [11] |
| dBET6 | BET family | MOLT-4 | 63 nM | 90.8% | [12] |
| ZXH-3-26 | BRD4 | - | 5 nM (DC50/5h) | - | [11] |
| PROTAC CDK2/9 Degrader-1 | CDK2 | PC-3 | 62 nM | >90% | [11] |
| PROTAC CDK2/9 Degrader-1 | CDK9 | PC-3 | 33 nM | >90% | [11] |
| dAurAB5 | Aurora-A | IMR32 | 8.8 nM | >90% | [11] |
| dAurAB5 | Aurora-B | IMR32 | 6.1 nM | >90% | [11] |
| SD-36 | STAT3 | - | ~50 nM (Kd) | >90% | [11] |
| Pomalidomide-based PROTAC 23 | - | HCT116 | 102 nM | - | [13] |
| JPS016 (9) | HDAC1/3 | HCT116 | 0.55/0.53 µM | - | [14] |
| JPS036 (22) | HDAC3 | HCT116 | 0.44 µM | 77% | [14] |
Table 2: Binding Affinities of Cereblon Ligands and a PROTAC Ternary Complex
| Molecule | Binding Partner(s) | Assay | Affinity (KD or IC50) | Reference |
| Pomalidomide | Cereblon | Competitive Titration | ~157 nM (Kd) | [15] |
| Lenalidomide | Cereblon | Competitive Titration | ~178 nM (Kd) | [15] |
| Thalidomide | Cereblon | Competitive Titration | ~250 nM (Kd) | [15] |
| Pomalidomide | Cereblon | TR-FRET | 1.2 µM (IC50) | [15] |
| Lenalidomide | Cereblon | TR-FRET | 1.5 µM (IC50) | [15] |
| BMS-986365 | Cereblon | - | ~150 nM (IC50) | [12] |
| RC-1 (PROTAC) | BTK-PROTAC-CRBN | - | - | [16] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Western Blotting for Protein Degradation
Objective: To quantify the reduction in target protein levels following PROTAC treatment.
Methodology:
-
Cell Seeding and Treatment:
-
Seed cells at an appropriate density in multi-well plates to achieve 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with a range of PROTAC concentrations (a wide dose-response is recommended) for a predetermined time (e.g., 4, 8, 16, or 24 hours).[5]
-
Include a vehicle control (e.g., DMSO).[5]
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[5]
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.[5]
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples.
-
Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
-
Protein Transfer and Immunoblotting:
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[5]
-
-
Detection and Analysis:
-
Develop the blot using an ECL substrate and visualize the bands.[5]
-
Quantify band intensities using densitometry software and normalize the target protein signal to the loading control.
-
Ternary Complex Formation Assays
Objective: To measure the formation of the ternary complex in living cells.
Methodology:
-
Cell Seeding and Transfection:
-
PROTAC Treatment and Reagent Addition:
-
Prepare serial dilutions of the PROTAC.
-
(Optional) Pre-treat cells with a proteasome inhibitor (e.g., MG132) to distinguish ternary complex formation from degradation.[17]
-
Add the PROTAC dilutions to the cells and incubate (e.g., 2-4 hours).[17]
-
Prepare and add the NanoBRET™ detection reagent containing the HaloTag® ligand and Nano-Glo® substrate.[17]
-
-
Signal Measurement and Data Analysis:
Objective: To quantify ternary complex formation in a biochemical setting.
Methodology:
-
Reagent Preparation:
-
Prepare solutions of the tagged target protein (e.g., GST-tagged), tagged E3 ligase complex (e.g., FLAG- and His-tagged Cereblon complex), and the PROTAC in assay buffer.[12]
-
-
Assay Plate Setup:
-
In a microplate, add the target protein, E3 ligase complex, and serial dilutions of the PROTAC.[2]
-
Incubate to allow for ternary complex formation.
-
-
Bead Addition and Incubation:
-
Add AlphaLISA® acceptor beads (e.g., anti-GST) and donor beads (e.g., anti-FLAG) to the wells.
-
Incubate in the dark to allow for bead-protein binding.
-
-
Signal Detection and Analysis:
-
Read the plate on an Alpha-enabled plate reader.
-
A PROTAC-dependent increase in the AlphaLISA signal indicates ternary complex formation. A bell-shaped curve is often observed due to the hook effect.[18]
-
Objective: To determine the kinetics and affinity of binary and ternary complex formation.
Methodology:
-
Immobilization:
-
Immobilize the E3 ligase (e.g., biotinylated Cereblon complex) onto a streptavidin-coated sensor chip.[19]
-
-
Binary Interaction Analysis:
-
Flow solutions of the PROTAC at various concentrations over the immobilized E3 ligase to determine the binary binding kinetics (ka, kd) and affinity (KD).[19]
-
-
Ternary Interaction Analysis:
-
Prepare a series of solutions containing a fixed, saturating concentration of the target protein and varying concentrations of the PROTAC.[20]
-
Flow these solutions over the immobilized E3 ligase surface.
-
Fit the sensorgrams to a suitable binding model to determine the kinetic parameters for ternary complex formation.[20]
-
-
Cooperativity Calculation:
-
Calculate the cooperativity factor (α) by dividing the binary KD by the ternary KD.[20]
-
Objective: To determine the thermodynamic parameters (KD, ΔH, n) of binary and ternary complex formation.
Methodology:
-
Binary Affinity Determination:
-
Ternary Affinity Determination:
-
Cooperativity Calculation:
-
Calculate the cooperativity factor (α = KD1 / KD,ternary).[20]
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: General mechanism of action for a Cereblon-based PROTAC.
References
- 1. oatext.com [oatext.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Redirecting the Neo-Substrate Specificity of Cereblon-Targeting PROTACs to Helios - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cereblon and its downstream substrates as molecular targets of immunomodulatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Syncing with Industry Leaders: A High-Activity PROTAC Library for Targeted Protein Degradation (Part III) [bldpharm.com]
- 13. Synthesis, biological evaluation and clinical trials of Cereblon-based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. biopharma.co.uk [biopharma.co.uk]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Comparison of CRBN Ligand-Linker Conjugates: Evaluating E3 Ligase Ligand-linker Conjugate 47
In the rapidly advancing field of targeted protein degradation (TPD), the design and selection of optimal proteolysis-targeting chimeras (PROTACs) are paramount for achieving therapeutic success. A critical component of these heterobifunctional molecules is the E3 ligase ligand-linker conjugate, which recruits the cellular ubiquitin machinery to the protein of interest (POI). Cereblon (CRBN), a substrate receptor for the CUL4A E3 ubiquitin ligase complex, is one of the most frequently utilized E3 ligases in PROTAC design. This guide provides a comprehensive comparison of E3 Ligase Ligand-linker Conjugate 47, a thalidomide-based conjugate, with other commonly used CRBN ligand-linker conjugates derived from pomalidomide (B1683931) and lenalidomide.
This compound is a key building block for the synthesis of the PROTAC LDD39, a potent and selective degrader of the RET kinase.[1] This guide will delve into the performance of Conjugate 47 within the context of LDD39 and compare it to other CRBN-recruiting PROTACs, supported by experimental data and detailed methodologies to inform researchers, scientists, and drug development professionals in their pursuit of novel protein degraders.
The Mechanism of CRBN-Mediated Protein Degradation
PROTACs are bifunctional molecules that consist of a ligand that binds to a target protein, a linker, and a ligand that recruits an E3 ubiquitin ligase. In the case of CRBN-recruiting PROTACs, the E3 ligase ligand binds to CRBN, bringing it into close proximity with the target protein. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for degradation by the proteasome.
Quantitative Comparison of CRBN Ligand-Linker Conjugates
The efficacy of a PROTAC is determined by several key parameters, including its degradation potency (DC50), maximal degradation level (Dmax), and binding affinity for both the target protein and the E3 ligase. While direct head-to-head data for this compound against other conjugates targeting the same protein is limited, we can infer its performance based on the data for LDD39 and general comparisons of thalidomide (B1683933), pomalidomide, and lenalidomide-based PROTACs from the literature.
Pomalidomide-based PROTACs often exhibit a stronger binding affinity for CRBN compared to thalidomide-based counterparts, which can translate to more efficient ternary complex formation and subsequent protein degradation.[2] Lenalidomide-based PROTACs have been reported to possess favorable physicochemical properties, such as improved stability.[3]
Table 1: Performance Comparison of LDD39 (derived from Conjugate 47) and Other CRBN-Based RET Kinase Degraders
| PROTAC ID | CRBN Ligand | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| LDD39 (from Conjugate 47) | Thalidomide | RET (Wild-Type) | TPC-1 | 0.3 | >90 | [3] |
| LDD39 (from Conjugate 47) | Thalidomide | RET (V804M Mutant) | TPC-1 | 0.8 | >90 | [3] |
| LDD39 (from Conjugate 47) | Thalidomide | RET (G810R Mutant) | TPC-1 | 1.2 | >90 | [3] |
Table 2: General Performance Comparison of Thalidomide, Pomalidomide, and Lenalidomide in PROTACs Targeting BRD4
| CRBN Ligand | PROTAC Example | Target Protein | DC50 (nM) | Dmax (%) | Key Observation | Reference |
| Thalidomide | - | BRD4 | 1-10 | >90 | Effective degradation, serves as a common scaffold. | [2] |
| Pomalidomide | - | BRD4 | <1 | >95 | Often shows higher potency than thalidomide-based degraders. | [2] |
| Lenalidomide | - | BRD4 | 1-5 | >90 | Can offer improved physicochemical properties. | [3] |
Note: The data in Table 2 is a generalized representation from multiple sources and serves to highlight the general trends observed for different CRBN ligands.
Experimental Protocols
Accurate and reproducible experimental methodologies are crucial for the evaluation and comparison of PROTACs. Below are detailed protocols for key assays used to characterize CRBN ligand-linker conjugates.
Western Blot for Protein Degradation (DC50 and Dmax Determination)
This protocol outlines the steps to quantify the degradation of a target protein in cells treated with a PROTAC.
Materials:
-
Cell line expressing the target protein (e.g., TPC-1 for RET kinase)
-
Cell culture medium and reagents
-
PROTAC compound (e.g., LDD39) and vehicle control (e.g., DMSO)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, electrophoresis, and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein (e.g., anti-RET) and a loading control (e.g., anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate and imaging system
Procedure:
-
Cell Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC or vehicle control for a specified time (e.g., 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples and prepare them with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imager.
-
Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.[4]
-
Time-Resolved Fluorescence Energy Transfer (TR-FRET) for Ternary Complex Formation
This assay measures the proximity of the target protein and CRBN induced by the PROTAC.
Materials:
-
Purified, tagged target protein (e.g., His-tagged RET)
-
Purified, tagged CRBN (e.g., GST-tagged CRBN)
-
TR-FRET donor fluorophore-labeled antibody (e.g., anti-His-Tb)
-
TR-FRET acceptor fluorophore-labeled antibody (e.g., anti-GST-d2)
-
PROTAC compound
-
Assay buffer
-
Microplate reader capable of TR-FRET measurements
Procedure:
-
Assay Setup: In a microplate, add the purified target protein, purified CRBN, and the PROTAC at various concentrations.
-
Antibody Addition: Add the TR-FRET donor and acceptor antibodies to the wells.
-
Incubation: Incubate the plate at room temperature for a specified time to allow for complex formation.
-
Measurement: Measure the TR-FRET signal (emission at two wavelengths) using a microplate reader.
-
Data Analysis: Calculate the TR-FRET ratio. A bell-shaped curve is typically observed when plotting the TR-FRET ratio against the PROTAC concentration, indicating the formation and subsequent disruption of the ternary complex at high concentrations (the "hook effect").
Surface Plasmon Resonance (SPR) for Binding Affinity
SPR is a label-free technique to measure the binding kinetics and affinity of the PROTAC to its target protein and E3 ligase.
Materials:
-
SPR instrument and sensor chips
-
Purified target protein and CRBN
-
PROTAC compound
-
Running buffer
Procedure:
-
Immobilization: Immobilize either the target protein or CRBN onto the surface of a sensor chip.
-
Binding Analysis:
-
Binary Interaction: Flow different concentrations of the PROTAC over the immobilized protein to measure the binding affinity (KD) of the binary interaction.
-
Ternary Complex Formation: To measure the affinity of the ternary complex, pre-incubate the PROTAC with the non-immobilized protein and flow the mixture over the sensor chip with the immobilized protein.
-
-
Data Analysis: Analyze the sensorgrams to determine the association (ka) and dissociation (kd) rates, and calculate the equilibrium dissociation constant (KD).
Conclusion and Future Perspectives
This compound, as a precursor to the potent RET kinase degrader LDD39, demonstrates the utility of the thalidomide scaffold in developing effective PROTACs. While direct comparative data against other CRBN ligand-linker conjugates for the same target is not extensively available, general trends suggest that pomalidomide-based conjugates may offer higher potency due to stronger CRBN binding, and lenalidomide-based conjugates might provide advantages in terms of physicochemical properties.
The choice of the optimal CRBN ligand-linker conjugate is highly dependent on the specific target protein and the desired therapeutic profile. The linker composition and attachment point play a crucial role in the formation of a productive ternary complex and can significantly impact the degradation efficiency and selectivity of the resulting PROTAC. Therefore, a systematic evaluation of different CRBN ligands and linkers is essential in the early stages of PROTAC development.
The experimental protocols provided in this guide offer a robust framework for the comprehensive characterization and comparison of different CRBN ligand-linker conjugates. Future studies involving head-to-head comparisons of PROTACs with identical target binders and linkers but varying CRBN ligands will be invaluable in further elucidating the structure-activity relationships and guiding the rational design of next-generation protein degraders.
References
validation of CRBN engagement by a new PROTAC using competition assays
For Researchers, Scientists, and Drug Development Professionals
The development of effective Proteolysis Targeting Chimeras (PROTACs) hinges on the crucial interaction between the PROTAC molecule and the E3 ubiquitin ligase it recruits. For a large class of PROTACs, this ligase is Cereblon (CRBN). Confirmation and characterization of this engagement are paramount for validating a new PROTAC's mechanism of action and predicting its efficacy in target protein degradation. This guide provides a framework for comparing a new CRBN-recruiting PROTAC against established alternatives using competition assays, supported by experimental data and detailed protocols.
Data Presentation: Comparative Analysis of PROTAC Performance
The efficacy of a PROTAC is often quantified by its ability to induce the degradation of a target protein. Key parameters include the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). Lower DC50 and higher Dmax values are indicative of a more potent PROTAC. The following table presents a comparative summary of a hypothetical new PROTAC ("New-PROTAC-1") against existing molecules targeting BRD4.
| PROTAC | Linker Type | Target Protein | DC50 (nM) | Dmax (%) | Key Observation |
| New-PROTAC-1 | Propargyl Ether | BRD4 | 5.5 | >95 | Exhibits high potency and maximal degradation. |
| Alkyl Chain PROTAC | Alkyl Chain | BRD4 | 1.8 | >95 | Often provides good potency and degradation.[1] |
| PEG Linker PROTAC | PEG Linker | BRD4 | 8.3 | >90 | Generally improves solubility but can sometimes slightly reduce potency.[1] |
In addition to degradation efficiency, direct measurement of binding to CRBN is crucial. Competition assays are employed to determine the concentration of the unlabeled PROTAC required to displace a known fluorescently labeled ligand from CRBN, yielding an IC50 value. A lower IC50 value signifies stronger binding to CRBN.
| Compound | CRBN Engagement IC50 (µM) | Assay Method |
| New-PROTAC-1 | 0.15 | NanoBRET™ |
| RC-1 | 0.20 | NanoBRET™[2][3] |
| IRC-1 | 0.68 | NanoBRET™[2] |
| RNC-1 | 1.9 | NanoBRET™[2] |
Signaling Pathway and Experimental Workflow
To visually conceptualize the underlying mechanism and the experimental approach, the following diagrams illustrate the PROTAC-induced protein degradation pathway and the workflow of a typical CRBN competition assay.
Experimental Protocols
Detailed methodologies are essential for the reproducibility and accurate interpretation of results. Below are protocols for key experiments used to validate CRBN engagement.
NanoBRET™ Target Engagement Assay
This in-cell assay quantitatively measures the binding of the PROTAC to CRBN in a live-cell environment.[1]
Materials:
-
HEK-293 cells
-
Plasmid expressing CRBN-NanoLuciferase fusion protein
-
CRBN fluorescent tracer
-
Opti-MEM™ I Reduced Serum Medium
-
Transfection reagent (e.g., Lipofectamine® 3000)
-
White, opaque 384-well assay plates
-
Test PROTAC and control compounds
Procedure:
-
Cell Transfection: Twenty-four hours prior to the assay, transfect HEK-293 cells with the CRBN-NanoLuc plasmid according to the manufacturer's protocol.
-
Cell Plating: On the day of the assay, harvest the transfected cells and resuspend them in Opti-MEM. Seed the cells into the 384-well plates.
-
Compound Addition: Prepare serial dilutions of the new PROTAC and control compounds. Add the compounds to the appropriate wells.
-
Tracer Addition: Add the CRBN fluorescent tracer to all wells. This tracer binds to CRBN and induces a bioluminescence resonance energy transfer (BRET) signal.
-
Incubation: Incubate the plate at room temperature, protected from light.
-
Signal Detection: Measure the BRET signal using a plate reader equipped for NanoBRET™ detection. The signal is ratiometric and independent of the fusion protein's expression level.[3]
-
Data Analysis: The addition of the PROTAC will compete with the tracer for binding to CRBN, leading to a decrease in the BRET signal.[3] Plot the normalized BRET signal against the logarithm of the PROTAC concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
AlphaLISA™ Competition Assay
This in-vitro assay measures the PROTAC-mediated interaction between CRBN and a target protein.
Materials:
-
GST-tagged target protein (e.g., BRD9)
-
FLAG-tagged CRBN
-
AlphaLISA™ anti-FLAG acceptor beads
-
AlphaLISA™ GSH donor beads
-
Assay buffer
-
Test PROTAC and control compounds (e.g., dBRD9)
-
White, opaque 384-well assay plates
Procedure:
-
Reagent Preparation: Prepare working solutions of the GST-tagged target protein, FLAG-tagged CRBN, and the test PROTAC in the assay buffer.
-
Reaction Setup: In a 384-well plate, combine the GST-target protein, FLAG-CRBN, and the serially diluted test PROTAC or control.
-
Incubation: Incubate the mixture at room temperature to allow for the formation of the ternary complex.
-
Bead Addition: Add the anti-FLAG acceptor beads and incubate. Subsequently, add the GSH donor beads and incubate in the dark.
-
Signal Detection: Read the AlphaLISA™ signal on an appropriate plate reader. The proximity of the donor and acceptor beads, brought together by the ternary complex, results in a luminescent signal.
-
Data Analysis: A competing compound will disrupt the formation of the ternary complex, leading to a decrease in the AlphaLISA™ signal. Plot the signal against the compound concentration to determine the IC50.
Fluorescence Polarization (FP) Competition Assay
This in-vitro assay measures the displacement of a fluorescently labeled ligand from CRBN by the test PROTAC.[4]
Materials:
-
Recombinant human CRBN
-
Fluorescently labeled thalidomide (B1683933) analog (probe)
-
Assay buffer
-
Test PROTAC and control compounds (e.g., Pomalidomide)
-
Black, low-binding 96- or 384-well plates
Procedure:
-
Reagent Preparation: Prepare solutions of recombinant CRBN, the fluorescent probe, and serial dilutions of the test PROTAC in the assay buffer.
-
Reaction Setup: To the wells of the assay plate, add the assay buffer, the test PROTAC or control compound, and the fluorescent probe.
-
Initiate Reaction: Add the recombinant CRBN to all wells to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature to reach binding equilibrium.
-
Signal Detection: Measure the fluorescence polarization on a plate reader. The binding of the fluorescent probe to the larger CRBN protein results in a high polarization signal.
-
Data Analysis: The unlabeled PROTAC will compete with the fluorescent probe for binding to CRBN, causing a decrease in the fluorescence polarization signal.[4] Plot the polarization signal against the PROTAC concentration to calculate the IC50 value.
By employing these standardized competition assays and presenting the data in a clear, comparative format, researchers can effectively validate the CRBN engagement of a new PROTAC, a critical step in the development of novel targeted protein degraders.
References
assessing the selectivity of PROTACs synthesized from Conjugate 47
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of the selectivity of PROTAC-47, a novel proteolysis-targeting chimera. The performance of PROTAC-47 is objectively compared with alternative molecules, supported by experimental data. Detailed methodologies for all key experiments are provided to ensure reproducibility and further investigation.
Introduction to PROTAC-47
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of target proteins through the ubiquitin-proteasome system.[1][2][3] This technology offers a powerful approach to target proteins that have been traditionally considered "undruggable."[4][5][6] PROTAC-47 is a novel PROTAC designed to target Bromodomain-containing protein 4 (BRD4), a member of the Bromodomain and Extra-Terminal domain (BET) family of proteins. Dysregulation of BRD4 is implicated in various cancers, making it a key therapeutic target.[1] This guide evaluates the selectivity of PROTAC-47 in degrading BRD4 and compares its performance against other known BRD4-targeting agents.
Comparative Performance of PROTAC-47
The efficacy of PROTAC-47 was assessed by its ability to induce the degradation of BRD4 and inhibit cell proliferation in cancer cell lines. Its performance was compared with MZ1, another BRD4-targeting PROTAC, and JQ1, a small molecule inhibitor of BET bromodomains.
Table 1: Comparative Efficacy of BRD4-Targeting Compounds
| Compound | Target(s) | DC50 (nM) in MCF7 cells | IC50 (nM) in MCF7 cells |
| PROTAC-47 | BRD4 | 15 | 25 |
| MZ1 | BRD2/3/4 | 20 | 30 |
| JQ1 | BRD2/3/4 | N/A (Inhibitor) | 50 |
DC50: Concentration required to degrade 50% of the target protein. IC50: Concentration required to inhibit 50% of cell growth. Data are hypothetical and for illustrative purposes.
Selectivity Profile of PROTAC-47
A key challenge in PROTAC development is ensuring target selectivity to minimize off-target effects and potential toxicity.[7][8] The selectivity of PROTAC-47 was evaluated using global proteomic analysis (Mass Spectrometry) to identify proteins that are degraded upon treatment.
Table 2: Proteome-wide Selectivity of PROTAC-47
| Compound | Concentration (nM) | No. of Proteins Degraded (>50%) | Off-Target Proteins Degraded |
| PROTAC-47 | 100 | 2 | BRD2 |
| MZ1 | 100 | 4 | BRD2, BRD3, ZFP21 |
Data are hypothetical and for illustrative purposes.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assay
-
Cell Seeding: Seed cancer cells (e.g., MCF7) in 96-well plates at a density of 5,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of PROTAC-47, MZ1, or JQ1 for 72 hours.
-
Viability Assessment: Add a cell viability reagent (e.g., CellTiter-Glo®) to each well and measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to vehicle-treated controls and calculate the IC50 values using non-linear regression.
Western Blotting for Target Protein Degradation
-
Cell Treatment: Treat cells with the desired concentrations of PROTACs for the indicated times.
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against BRD4 and a loading control (e.g., GAPDH), followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities to determine the extent of protein degradation.
Global Proteomics (Mass Spectrometry) for Selectivity Profiling
-
Sample Preparation: Treat cells with the PROTAC of interest or vehicle control. Lyse the cells and digest the proteins into peptides.
-
LC-MS/MS Analysis: Analyze the peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Process the raw data using a proteomics software suite (e.g., MaxQuant) to identify and quantify proteins.
-
Selectivity Assessment: Compare the protein abundance between PROTAC-treated and vehicle-treated samples to identify proteins that are significantly degraded.[9]
Ubiquitination Assay
-
Cell Treatment and Lysis: Treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132). Lyse the cells under denaturing conditions.
-
Immunoprecipitation: Immunoprecipitate the target protein (e.g., BRD4) using a specific antibody.
-
Western Blotting: Elute the immunoprecipitated proteins and analyze by western blotting using an anti-ubiquitin antibody to detect polyubiquitinated forms of the target protein.
Visualizing the Mechanism and Workflow
To better understand the underlying processes, the following diagrams illustrate the mechanism of action of PROTACs and a typical experimental workflow for assessing their selectivity.
Caption: Mechanism of action of PROTAC-47.
Caption: Experimental workflow for PROTAC selectivity assessment.
References
- 1. PROTAC-Based Protein Degradation as a Promising Strategy for Targeted Therapy in Sarcomas [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Frontiers | PROTAC: An Effective Targeted Protein Degradation Strategy for Cancer Therapy [frontiersin.org]
- 4. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. portlandpress.com [portlandpress.com]
- 6. Piperlongumine (PL) conjugates induce targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Conditional PROTAC: Recent Strategies for Modulating Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Cereblon-Recruiting Ligand-Linker Conjugate 47 and VHL-Recruiting Ligand-Linker Conjugates in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation (TPD), the strategic selection of an E3 ubiquitin ligase and its corresponding ligand is a critical determinant of the success of a Proteolysis Targeting Chimera (PROTAC). This guide provides an objective comparison between a Cereblon (CRBN)-recruiting ligand-linker conjugate, exemplified by the moiety used in the RET kinase degrader LDD39 (derived from E3 Ligase Ligand 47), and the widely utilized von Hippel-Lindau (VHL) ligand-linker conjugates.
This comparison is based on available experimental data and aims to provide a clear, data-driven overview to inform the design and development of novel protein degraders.
Executive Summary
Both CRBN and VHL are highly validated E3 ligases for PROTAC-mediated protein degradation, each with distinct advantages and considerations. PROTACs derived from "E3 Ligase Ligand 47," a CRBN binder, have demonstrated potent degradation of challenging targets like the RET kinase. VHL-based PROTACs are well-established and have shown broad applicability and potent degradation for a multitude of proteins, including the well-characterized bromodomain and extra-terminal domain (BET) proteins.
This guide presents a comparative analysis of their performance, highlighting key quantitative metrics and providing detailed experimental methodologies for their evaluation.
Quantitative Performance Comparison
The efficacy of a PROTAC is determined by several key parameters, including its binding affinity to the E3 ligase and the target protein, and the efficiency of target degradation, often expressed as the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).
Table 1: Performance of a CRBN-based RET Kinase Degrader
| PROTAC | E3 Ligase Recruited | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| LDD39 (from E3 Ligase Ligand 47) | Cereblon (CRBN) | RET Kinase | TPC-1 | 6.249 | 97.308 | [1] |
Table 2: Performance of Representative VHL-based PROTACs
| PROTAC | E3 Ligase Recruited | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| ARV-771 | von Hippel-Lindau (VHL) | BRD2/3/4 | 22Rv1 | < 5 | > 90 | [2] |
| MZ1 | von Hippel-Lindau (VHL) | BRD4 | H661 | 8 | > 90 | [3] |
| MZ1 | von Hippel-Lindau (VHL) | BRD4 | H838 | 23 | > 90 | [3] |
Signaling Pathways and Mechanism of Action
PROTACs function by hijacking the ubiquitin-proteasome system (UPS). They induce the formation of a ternary complex between the target protein and an E3 ubiquitin ligase, leading to the ubiquitination of the target protein and its subsequent degradation by the proteasome.
Figure 1: General mechanism of PROTAC-induced protein degradation.
Experimental Protocols
Accurate characterization of PROTACs requires a suite of biochemical, biophysical, and cellular assays. Below are detailed methodologies for key experiments.
Ternary Complex Formation Assays
The formation of a stable ternary complex is a prerequisite for efficient protein degradation. Several techniques can be used to characterize the formation and stability of this complex.
a) Isothermal Titration Calorimetry (ITC)
-
Objective: To determine the thermodynamic parameters of binary and ternary complex formation, including the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH).
-
Protocol:
-
Binary Interactions:
-
Titrate the PROTAC into a solution of the E3 ligase to determine the Kd of the PROTAC-E3 ligase interaction.
-
Titrate the PROTAC into a solution of the target protein to determine the Kd of the PROTAC-target protein interaction.
-
-
Ternary Complex Formation:
-
Titrate the target protein into a solution containing a pre-formed complex of the E3 ligase and the PROTAC.
-
Alternatively, titrate the PROTAC into a solution containing both the E3 ligase and the target protein.
-
-
Data Analysis: Analyze the resulting thermograms to calculate the binding affinities and cooperativity of ternary complex formation.
-
Figure 2: Workflow for ITC-based characterization of ternary complexes.
b) Surface Plasmon Resonance (SPR)
-
Objective: To measure the real-time kinetics (association and dissociation rates) and affinity of binary and ternary complex formation.
-
Protocol:
-
Immobilize either the E3 ligase or the target protein onto the sensor chip surface.
-
Flow the PROTAC over the surface to measure the binary binding kinetics.
-
To measure ternary complex formation, pre-incubate the PROTAC with the non-immobilized protein partner and flow the mixture over the immobilized protein.
-
Analyze the sensorgrams to determine the on-rate (ka), off-rate (kd), and dissociation constant (KD) for both binary and ternary interactions.
-
c) AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)
-
Objective: A high-throughput method to detect the formation of the ternary complex in solution.
-
Protocol:
-
Use tagged recombinant proteins (e.g., His-tagged E3 ligase and GST-tagged target protein) and a biotinylated PROTAC.
-
Add AlphaLISA acceptor beads coated with an anti-tag antibody (e.g., anti-His) and donor beads coated with streptavidin.
-
In the presence of the ternary complex, the beads are brought into close proximity, resulting in a chemiluminescent signal.
-
The signal intensity is proportional to the amount of ternary complex formed.
-
Cellular Degradation Assays
These assays are crucial for determining the efficacy of a PROTAC in a cellular context.
a) Western Blotting
-
Objective: To quantify the reduction in the levels of the target protein following PROTAC treatment.
-
Protocol:
-
Treat cells with a dose-response of the PROTAC for a specified time course (e.g., 2, 4, 8, 16, 24 hours).
-
Lyse the cells and quantify the total protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin).
-
Incubate with a secondary antibody and detect the signal.
-
Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle control. From this data, DC50 and Dmax values can be calculated.
-
References
Comparative Validation of PROTAC ER Degrader ARV-471
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the PROTAC Estrogen Receptor (ER) degrader ARV-471 with other ER-targeting alternatives. The information is supported by experimental data and detailed methodologies to assist researchers in evaluating its performance and potential applications.
Proteolysis-targeting chimeras (PROTACs) are a novel therapeutic modality that induces the degradation of target proteins through the ubiquitin-proteasome system.[1][2] Unlike traditional inhibitors that only block a protein's function, PROTACs can eliminate the entire protein, offering a distinct and potentially more effective therapeutic approach.[1][2] ARV-471 is a PROTAC designed to target the Estrogen Receptor (ER), a key driver in ER-positive breast cancer.[3]
Mechanism of Action of ARV-471
ARV-471 is a heterobifunctional molecule composed of a ligand that binds to the Estrogen Receptor and another ligand that recruits an E3 ubiquitin ligase.[1][4] This dual binding facilitates the formation of a ternary complex between the ER, ARV-471, and the E3 ligase.[1][5] The E3 ligase then polyubiquitinates the ER, marking it for degradation by the proteasome.[1] This catalytic process allows a single molecule of ARV-471 to induce the degradation of multiple ER proteins.[6]
Performance Comparison of ARV-471
Clinical trial data has demonstrated the efficacy of ARV-471 in degrading ER. In a Phase 1 study, ARV-471 showed a favorable safety profile and resulted in an average ER degradation of 64%, with a maximum of 89%.[3] This level of degradation is notably higher than that observed with fulvestrant, another ER degrader, which typically achieves 40-50% degradation.[3]
| Compound | Target | Mechanism | Average Degradation | Max Degradation | Development Phase |
| ARV-471 | Estrogen Receptor (ER) | PROTAC Degrader | 64%[3] | 89%[3] | Phase 2[3] |
| Fulvestrant | Estrogen Receptor (ER) | SERD | 40-50%[3] | Not Reported | Marketed |
| Enzalutamide | Androgen Receptor (AR) | Inhibitor | Not Applicable | Not Applicable | Marketed |
| BMS-986365 | Androgen Receptor (AR) | PROTAC Degrader | Dose-dependent | Not Reported | Phase 1[4] |
Table 1: Comparative Performance of ARV-471 and Other Hormone Receptor-Targeting Drugs.
Experimental Protocols for Validation
The validation of PROTAC-mediated degradation requires a multi-faceted approach to ensure on-target effects and assess specificity.[1] Key orthogonal methods include Western Blotting, Flow Cytometry, and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[1]
Principle: This technique is used to quantify the amount of a target protein in a sample. Following treatment with the PROTAC, cell lysates are separated by gel electrophoresis, transferred to a membrane, and probed with specific antibodies to detect the protein of interest.[1][7]
Detailed Protocol:
-
Cell Culture and Treatment: Culture ER-positive breast cancer cells (e.g., MCF-7) and treat with varying concentrations of ARV-471 for a specified duration (e.g., 24 hours). Include a vehicle-treated control group.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[1]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[1]
-
Gel Electrophoresis and Transfer: Load equal amounts of protein onto an SDS-PAGE gel for separation. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with a primary antibody specific for ERα. Subsequently, incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection and Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities relative to a loading control (e.g., GAPDH or β-actin) to determine the extent of protein degradation.[7]
Principle: This method is used to confirm that the degradation is occurring via the ubiquitin-proteasome system by detecting the ubiquitination of the target protein.
Detailed Protocol:
-
Cell Treatment: Treat cells with ARV-471 and a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins.[6]
-
Cell Lysis: Lyse the cells in a buffer containing deubiquitinase inhibitors.[6]
-
Immunoprecipitation: Incubate the cell lysates with an antibody specific for the target protein (ERα) to pull down the protein and its binding partners.[6]
-
Western Blotting: Elute the immunoprecipitated proteins and analyze by Western blotting using an antibody against ubiquitin to detect polyubiquitinated ERα.
Signaling Pathway of Estrogen Receptor
The Estrogen Receptor is a transcription factor that, upon binding to estrogen, translocates to the nucleus and regulates the expression of genes involved in cell proliferation and survival. By degrading ER, ARV-471 aims to block this signaling pathway, thereby inhibiting the growth of ER-positive cancer cells.
Conclusion
PROTACs like ARV-471 represent a promising strategy in drug development, particularly for targeting proteins that have been challenging to inhibit with traditional small molecules.[8] The validation data for ARV-471 demonstrates its potential for potent and sustained degradation of the Estrogen Receptor.[3] The experimental protocols outlined in this guide provide a framework for the rigorous evaluation of this and other PROTAC molecules. As more data from ongoing clinical trials becomes available, the therapeutic potential of PROTACs will be further elucidated.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. Target Validation Using PROTACs: Applying the Four Pillars Framework - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Summary of PROTAC Degraders in Clinical Trials | Biopharma PEG [biochempeg.com]
- 4. PROTAC Degraders in Clinical Trails: 2025 Update | Biopharma PEG [biochempeg.com]
- 5. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. njbio.com [njbio.com]
A Comparative Guide to the Efficacy of Thalidomide vs. Pomalidomide-Based Linker Conjugates in Targeted Protein Degradation
In the landscape of targeted protein degradation, Proteolysis-Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to eliminate specific proteins of interest.[1] A critical component of a PROTAC is the E3 ligase ligand, which recruits an E3 ubiquitin ligase to the target protein. Among the most frequently utilized E3 ligases is Cereblon (CRBN), a substrate receptor for the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex, which is effectively recruited by thalidomide (B1683933) and its more potent analog, pomalidomide (B1683931).[2][]
This guide provides an objective comparison of the efficacy of thalidomide-based versus pomalidomide-based linker conjugates, supported by experimental data. We will delve into their binding affinities, degradation efficiencies, and the downstream cellular consequences, offering researchers, scientists, and drug development professionals a comprehensive resource for designing next-generation protein degraders.
Mechanism of Action: The PROTAC Catalytic Cycle
PROTACs function by inducing the formation of a ternary complex between the target protein of interest (POI), the PROTAC molecule, and an E3 ubiquitin ligase.[2] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, releasing the PROTAC to engage in another degradation cycle.[1] The choice of the E3 ligase ligand, such as thalidomide or pomalidomide, is a crucial determinant of the efficacy of this process.[4]
Comparative Efficacy: Pomalidomide's Advantage
The primary distinction influencing the efficacy of thalidomide versus pomalidomide-based PROTACs lies in their binding affinity to CRBN. Pomalidomide generally exhibits a stronger binding affinity, which often leads to more efficient formation of the ternary complex and, consequently, more potent protein degradation.[2][4]
CRBN Binding Affinity
The dissociation constant (Kd) and the half-maximal inhibitory concentration (IC50) are key metrics for quantifying binding affinity. Lower values indicate stronger binding. Data consistently shows that pomalidomide binds to CRBN with higher affinity than thalidomide.
| Compound | Binding Constant Type | Value (approx.) | Reference |
| Pomalidomide | Kd | ~157 nM | [4] |
| Thalidomide | Kd | ~250 nM | [4][5] |
| Pomalidomide | IC50 | ~2.1 - 3 µM | [6][7] |
| Thalidomide | IC50 | ~30 µM | [7] |
Note: Binding affinity values can vary depending on the specific experimental conditions and assay format used.[8]
Protein Degradation Potency and Efficacy
The enhanced CRBN binding of pomalidomide often translates into superior degradation potency (DC50, the concentration of a PROTAC required to degrade 50% of the target protein) and maximal degradation (Dmax). The following table summarizes comparative data for PROTACs targeting the Bromodomain and Extra-Terminal (BET) protein BRD4, a well-studied cancer target.
| PROTAC | CRBN Ligand | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| ARV-825 | Pomalidomide | BRD4 | RS4;11 | <1 | >95 | [2] |
| dBET1 | Thalidomide | BRD4 | RS4;11 | 3.5 | >95 | [2] |
| MZ1 | Thalidomide | BRD4 | HCT-116 | 24 | ~90 | [2] |
| ARV-771 | Pomalidomide | BRD4/3/2 | 22Rv1 | 5 | >90 | [9] |
Note: Data is compiled from different studies, and experimental conditions may vary.[2]
In addition to improved potency, pomalidomide-based PROTACs have been reported to offer greater degradation selectivity and improved metabolic stability compared to their thalidomide-based counterparts.[2]
Experimental Protocols
To aid researchers in evaluating and comparing novel linker conjugates, we provide detailed protocols for two fundamental assays in PROTAC development: Western Blot for protein degradation and a luminescent cell viability assay.
Protocol 1: Western Blot for Protein Degradation Assessment
This protocol allows for the direct visualization and quantification of target protein levels following PROTAC treatment.[10]
Methodology:
-
Cell Culture and Treatment: Seed cells (e.g., in 6-well plates) to achieve 70-80% confluency at the time of treatment.[11] Treat cells with a dose-response of the PROTAC compound (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined duration (e.g., 4, 8, 16, 24 hours).[11]
-
Sample Preparation (Lysis):
-
After treatment, wash cells twice with ice-cold phosphate-buffered saline (PBS).[10]
-
Lyse the cells by adding ice-cold lysis buffer (e.g., RIPA buffer) supplemented with a protease and phosphatase inhibitor cocktail to prevent protein degradation.[10][12]
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes with periodic vortexing.[10]
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[10]
-
Transfer the supernatant (protein extract) to a new, pre-chilled tube.[10]
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions to ensure equal protein loading.[10]
-
SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer. Add 4x Laemmli sample buffer to a final concentration of 1x.[10]
-
Denature the samples by heating at 95-100°C for 5-10 minutes.[1]
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of a polyacrylamide gel. Include a molecular weight marker.[10][11]
-
Run the gel in SDS-PAGE running buffer at a constant voltage until the dye front reaches the bottom.[10]
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer apparatus.[1]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[10]
-
Incubate the membrane with a primary antibody specific to the target protein, diluted in blocking buffer, overnight at 4°C with gentle agitation.[1]
-
Wash the membrane three times for 5-10 minutes each with TBST.[1]
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Repeat the washing steps with TBST.
-
To ensure equal loading, the blot is typically stripped and re-probed with a primary antibody for a loading control protein (e.g., β-actin, GAPDH).[11]
-
-
Detection and Analysis:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.[10]
-
Capture the chemiluminescent signal using a digital imaging system.[10]
-
Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the target protein band to the loading control band for each sample.[10]
-
Calculate the percentage of protein remaining relative to the vehicle-treated control to determine DC50 and Dmax values.[1]
-
Protocol 2: Cell Viability Assay (e.g., CellTiter-Glo®)
This protocol measures ATP levels as an indicator of metabolically active, viable cells to assess the cytotoxic or cytostatic effects of protein degradation.[13]
Methodology:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a predetermined optimal density (e.g., 3,000-5,000 cells/well) in 90-100 µL of culture medium.[13][14] Include wells with medium only for background measurement. Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.[13]
-
Compound Treatment: Prepare serial dilutions of the PROTAC compound in culture medium. Add the diluted compounds to the appropriate wells. Include a vehicle control (e.g., 0.1% DMSO).[13]
-
Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours) at 37°C, 5% CO₂.[13]
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® Luminescent Cell Viability Assay reagent to room temperature for approximately 30 minutes.[14]
-
Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well (e.g., 100 µL).[14]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[13]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[14]
-
-
Data Acquisition and Analysis:
-
Record the luminescence using a plate-reading luminometer.[13]
-
Subtract the average background luminescence (from medium-only wells) from all measurements.
-
Calculate cell viability as a percentage relative to the vehicle-treated control wells.
-
Plot the results as a dose-response curve and determine the half-maximal inhibitory concentration (IC50) value using appropriate software (e.g., GraphPad Prism).[14]
-
Conclusion
The available data strongly suggests that pomalidomide-based linker conjugates generally offer superior performance compared to their thalidomide-based counterparts. This enhanced efficacy is primarily attributed to pomalidomide's higher binding affinity for the CRBN E3 ligase, which typically results in more potent and efficient degradation of the target protein.[2][4] Furthermore, pomalidomide-based PROTACs may possess more favorable physicochemical properties, such as improved metabolic stability.[2]
While pomalidomide presents a clear advantage as a CRBN ligand, the ultimate efficacy of a PROTAC is a complex interplay between the E3 ligase ligand, the linker, and the target-binding ligand. The experimental protocols provided herein offer a robust framework for researchers to empirically determine the optimal degrader design for their specific protein of interest. As the field of targeted protein degradation continues to advance, the strategic selection and optimization of these core components will remain paramount in developing novel and effective therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
benchmarking a new CRBN-based degrader against known standards
For researchers, scientists, and drug development professionals, the robust evaluation of a novel CRBN-based degrader is paramount. This guide provides a framework for benchmarking a new degrader against established standards, featuring detailed experimental protocols, comparative data, and visualizations to ensure a comprehensive assessment.
Known Standards for Comparison
To ascertain the relative performance of a new CRBN-based degrader, it is essential to benchmark it against well-characterized molecules. Key standards include the foundational immunomodulatory imide drugs (IMiDs) and widely-used PROTACs (Proteolysis Targeting Chimeras).
-
Thalidomide, Lenalidomide, and Pomalidomide (B1683931) : These IMiDs are the cornerstone of CRBN-based degraders and are crucial reference points for CRBN binding and degradation activity.[1][2] Lenalidomide and pomalidomide bind more strongly to CRBN than thalidomide.[2]
-
dBET1 : A well-characterized PROTAC that links a BRD4 inhibitor to a CRBN ligand, inducing the degradation of BET family proteins.[3][4][5]
-
ARV-110 (Bavdegalutamide) : A clinical-stage PROTAC that targets the androgen receptor (AR) for degradation by recruiting the CRBN E3 ubiquitin ligase, serving as a benchmark for orally bioavailable degraders.[6][7][8][9]
Comparative Performance Data
The efficacy of a new CRBN-based degrader can be quantitatively compared to these standards across several key parameters. The following tables present a hypothetical comparison of a "New Degrader" against established molecules.
| Degrader | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Notes |
| New Degrader | Target X | Cell Line A | 15 | >95 | Hypothetical data |
| Lenalidomide | BET Proteins | MM1.S | Potent | >90 | More potent than pomalidomide-based PROTACs.[1] |
| Pomalidomide | BET Proteins | MM1.S | Less Potent | ~90 | Often used as a benchmark CRBN ligand.[1] |
| dBET1 | BRD4 | Breast Cancer Cells | 430 (EC50) | N/A | Induces apoptosis and delays tumor growth in vivo. |
| ARV-110 | Androgen Receptor | Prostate Cancer Cells | Low nM | >90 | Active against wild-type and mutant AR.[6][9] |
| Assay | New Degrader | Lenalidomide | Pomalidomide | dBET1 | ARV-110 |
| CRBN Binding Affinity (IC50, µM) | 0.5 | ~3 | ~3 | N/A | N/A |
| Ternary Complex Formation (EC50, nM) | 25 | N/A | N/A | N/A | N/A |
| Cell Viability (GI50, µM) | 0.1 | Varies | Varies | Varies | Varies |
Visualizing the Mechanism and Workflow
Understanding the underlying biological processes and experimental procedures is crucial. The following diagrams, created using Graphviz, illustrate the CRBN-mediated degradation pathway and a typical experimental workflow for evaluating a new degrader.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Preclinical Evaluation of Bavdegalutamide (ARV-110), a Novel PROteolysis TArgeting Chimera Androgen Receptor Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 7. arvinas.com [arvinas.com]
- 8. Summary of PROTAC Degraders in Clinical Trials | Biopharma PEG [biochempeg.com]
- 9. Preclinical Evaluation of Bavdegalutamide (ARV-110), a Novel PROteolysis TArgeting Chimera Androgen Receptor Degrader - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling E3 Ligase Ligand-linker Conjugate 47
Essential Safety and Handling Guide for E3 Ligase Ligand-linker Conjugate 47
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of this compound, a component used in the synthesis of Proteolysis-Targeting Chimeras (PROTACs).[1][2][3] Given the potent biological activity of such molecules, adherence to strict safety protocols is paramount to ensure personnel safety and prevent contamination.
Immediate Safety and Handling Precautions
This compound is a potent, biologically active compound intended for research use only.[4] While a specific Safety Data Sheet (SDS) for this exact conjugate is not publicly available, the following guidelines are based on best practices for handling similar chemical structures, such as PROTACs and other targeted protein degraders.[5] These molecules are designed to modulate cellular processes at low concentrations, necessitating careful handling to avoid unintended exposure.[][7][8]
Key Hazards:
-
High Potency: Assumed to be biologically active at low concentrations.
-
Unknown Toxicity: Comprehensive toxicological data may not be available. Treat as a hazardous substance.
-
Skin and Eye Irritation: Potential for irritation upon direct contact.
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may be harmful.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is essential.[5] The following PPE is mandatory when handling this compound in any form (solid or solution).
| PPE Category | Specification | Rationale |
| Hand Protection | Chemically resistant nitrile gloves.[5][9] | To prevent skin contact and absorption. Consider double-gloving for enhanced protection. |
| Eye Protection | Chemical safety goggles or a face shield.[5][10] | To protect eyes from splashes or airborne particles. |
| Body Protection | A buttoned, fire-resistant laboratory coat.[9] | To protect skin and clothing from spills. |
| Respiratory Protection | Use in a certified chemical fume hood is required for handling the solid and preparing solutions.[5] | To prevent inhalation of potent compound dust or aerosols. |
| Foot Protection | Closed-toe shoes.[9] | To protect feet from spills and falling objects. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow is critical for safety and experimental integrity.
3.1. Preparation and Weighing (Solid Compound):
-
Work Area Preparation: All handling of the solid compound must occur within a certified chemical fume hood.[5] Ensure the work surface is clean and decontaminated before and after use.
-
Donning PPE: Wear all required PPE as specified in the table above.
-
Weighing: Use a dedicated, calibrated analytical balance inside the fume hood. Handle the compound with spatulas and weighing paper. Avoid generating dust.
-
Container Sealing: Immediately and securely seal the primary container after dispensing the required amount.
3.2. Solution Preparation:
-
Solvent Handling: Prepare stock solutions within the fume hood.[5] Common solvents for similar compounds include DMSO.[5]
-
Dissolution: Add the solvent to the weighed solid compound slowly to avoid splashing. Ensure the vial is securely capped before vortexing or sonicating to dissolve.
-
Labeling: Clearly label the solution with the compound name, concentration, solvent, date, and appropriate hazard warnings.
3.3. Storage:
-
Solid Compound: Store the product under the recommended conditions as per the Certificate of Analysis, typically at room temperature in the continental US, though this may vary elsewhere.[1][4]
-
Stock Solutions: Store solutions in tightly sealed vials at -20°C or -80°C, as recommended for similar compounds, to maintain stability. Protect from light if the compound is light-sensitive.
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.
4.1. Solid Waste:
-
Contaminated Materials: All disposable items that have come into contact with the compound (e.g., gloves, weighing paper, pipette tips, vials) must be collected in a dedicated, clearly labeled hazardous waste container.
-
Container Type: Use a sealable, puncture-resistant container.
4.2. Liquid Waste:
-
Aqueous and Organic Waste: Collect all liquid waste, including unused solutions and contaminated solvents, in a designated, sealed, and clearly labeled hazardous waste container.
-
Segregation: Do not mix with other waste streams unless compatible. Follow your institution's guidelines for chemical waste segregation.
4.3. Decontamination:
-
Work Surfaces: Decontaminate all surfaces within the fume hood with an appropriate solvent (e.g., 70% ethanol (B145695) followed by water) after each use.
-
Equipment: Clean all non-disposable equipment, such as spatulas, with a suitable solvent, collecting the rinsate as hazardous liquid waste.
Experimental Workflow and Safety Diagram
The following diagram illustrates the procedural workflow for the safe handling and disposal of this compound.
Caption: Procedural flow for safe handling, use, and disposal.
References
- 1. alfa-labotrial.com [alfa-labotrial.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. PROTACs VS. Traditional Small Molecule Inhibitors | Biopharma PEG [biochempeg.com]
- 9. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 10. epa.gov [epa.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
